molecular formula C19H21N5O6S B605520 Antifolate C1 CAS No. 136784-51-5

Antifolate C1

Cat. No.: B605520
CAS No.: 136784-51-5
M. Wt: 447.5 g/mol
InChI Key: WMBYSCVMFMNUQV-LBPRGKRZSA-N
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Description

Antifolate C1, also known as AGF94, is an inhibitor of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC).

Properties

CAS No.

136784-51-5

Molecular Formula

C19H21N5O6S

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-2-[[5-[3-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C19H21N5O6S/c20-19-23-15-11(16(27)24-19)8-9(21-15)2-1-3-10-4-6-13(31-10)17(28)22-12(18(29)30)5-7-14(25)26/h4,6,8,12H,1-3,5,7H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t12-/m0/s1

InChI Key

WMBYSCVMFMNUQV-LBPRGKRZSA-N

Isomeric SMILES

C1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCC2=CC3=C(N2)N=C(NC3=O)N

Canonical SMILES

C1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCCC2=CC3=C(N2)N=C(NC3=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antifolate C1;  AGF94;  AGF-94;  AGF 94; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the C1 Mechanism of Action of Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Antifolates represent a cornerstone class of antimetabolite chemotherapy, exerting their cytotoxic effects by disrupting the intricate network of folate-dependent, one-carbon (C1) transfer reactions. These pathways are fundamental for the de novo synthesis of purines and thymidylate, essential precursors for DNA replication and cellular proliferation.[1][2][3] This technical guide provides a detailed examination of the core mechanisms by which antifolates inhibit key enzymes in folate metabolism. We will dissect the roles of Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and the transformylases of the purine synthesis pathway—Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT). Furthermore, this document details the critical roles of drug transport and intracellular polyglutamylation in determining antifolate efficacy and retention.[4] Quantitative data on drug performance are summarized, and detailed experimental protocols for assessing enzyme inhibition and cellular cytotoxicity are provided to aid in research and development efforts.

The Central Role of Folate Metabolism in C1 Transfer

Folate coenzymes, primarily derivatives of tetrahydrofolate (THF), are essential carriers of one-carbon units at various oxidation states.[1] These C1 units are indispensable for the biosynthesis of critical cellular components. The folate metabolic pathway maintains a cellular pool of reduced folates necessary for these reactions. Dihydrofolate Reductase (DHFR) is a pivotal enzyme in this cycle, responsible for reducing dihydrofolate (DHF) back to the active THF form, utilizing NADPH as a cofactor.[5][6] Any disruption in this cycle leads to a deficiency in THF-derived cofactors, stalling DNA synthesis and ultimately triggering cell death, a principle particularly effective against rapidly proliferating cancer cells.[7][8]

References

The Discovery and Synthesis of C1: A Novel Antifolate Overcoming Methotrexate Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Utrecht, Netherlands – Researchers have unveiled the discovery and preclinical evaluation of a novel antifolate compound, designated C1, which demonstrates potent activity against cancer cells, particularly those resistant to the widely used chemotherapeutic agent methotrexate. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical assessment of C1, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

C1, a 2,4-diaminopyrimidine-based derivative, has emerged from a screen of compounds with potential antineoplastic activity.[1] Unlike classical antifolates such as methotrexate, C1 exhibits a unique efficacy profile, showing marked potency in cancer cell lines deficient in folylpolyglutamate synthetase (FPGS).[1][2][3] FPGS deficiency is a known mechanism of methotrexate resistance, highlighting the potential of C1 to address a significant unmet need in cancer therapy.[1][2][3][4]

Core Mechanism of Action: Potent Dihydrofolate Reductase Inhibition

Antifolates exert their anticancer effects by disrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids necessary for cell division and growth.[5][6][7] The primary target of many antifolates, including methotrexate and the novel compound C1, is dihydrofolate reductase (DHFR), a key enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3][8] THF and its derivatives are essential one-carbon donors in the biosynthesis of purines and thymidylate.[8] By inhibiting DHFR, C1 effectively depletes the intracellular pool of reduced folates, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.[1][2][3][5][6]

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of C1.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADPH -> NADP+ C1 Antifolate C1 C1->DHFR Inhibition Discovery_Workflow cluster_discovery Discovery Phase cluster_evaluation Preclinical Evaluation Compound_Screen High-Throughput Screening of Compound Library Hit_Identification Identification of 'Hit' Compounds (e.g., 2,4-diaminopyrimidines) Compound_Screen->Hit_Identification Lead_Selection Selection of Lead Compound (C1) Based on Potency and Properties Hit_Identification->Lead_Selection DHFR_Assay DHFR Inhibition Assay (Biochemical Potency) Lead_Selection->DHFR_Assay Cell_Assay Cell-Based Assays (Growth Inhibition, Cytotoxicity) DHFR_Assay->Cell_Assay Resistance_Studies Evaluation in Methotrexate- Resistant Cell Lines Cell_Assay->Resistance_Studies SAR_Studies Structure-Activity Relationship Studies Resistance_Studies->SAR_Studies

References

Antifolate C1: A Technical Guide to Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility of Antifolate C1, a novel non-classical antifolate. The information is intended to support research, discovery, and development efforts within the scientific community.

Core Chemical Properties

This compound, also known as AGF94, is an inhibitor of de novo purine biosynthesis.[1][2][3] It demonstrates selectivity for cellular uptake via high-affinity folate receptors and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC).[1] The compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR).[4][5][6][7][8][9]

Below is a summary of its key chemical identifiers and properties.

PropertyValueSource
IUPAC Name (2S)-2-[[5-[3-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-2-carbonyl]amino]pentanedioic acidPubChem[10]
Synonyms AGF94, AGF-94MedKoo Biosciences[1], PubChem[10]
CAS Number 136784-51-5MedKoo Biosciences[1]
Molecular Formula C19H21N5O6SMedKoo Biosciences[1], PubChem[10]
Molecular Weight 447.46 g/mol MedKoo Biosciences[1]
Exact Mass 447.1213MedKoo Biosciences[1]
Elemental Analysis C, 51.00; H, 4.73; N, 15.65; O, 21.45; S, 7.16MedKoo Biosciences[1]
SMILES C1=C(SC(=C1)C(=O)N--INVALID-LINK--C(=O)O)CCCC2=CC3=C(N2)N=C(NC3=O)NPubChem[10]
InChI Key WMBYSCVMFMNUQV-LBPRGKRZSA-NMedKoo Biosciences[1], PubChem[10]

Solubility Profile

As a non-classical antifolate, this compound is characterized as a lipophilic compound.[7][11] This property allows it to cross cell membranes by passive diffusion, and it does not require polyglutamylation by folylpoly-gamma-glutamate synthetase (FPGS) for cellular retention.[7][11]

ParameterValueConditionsSource
LogD PositivepH 2.5 - 7.4Life Science Alliance[7]
Aqueous Solubility Poorly solubleGeneral observation for lipophilic drugsN/A

A positive octanol-water distribution coefficient (LogD) indicates that this compound is lipophilic across a range of pH values.[7]

Experimental Protocols

The following sections describe standard methodologies for determining the key physicochemical properties of a small molecule like this compound.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[12]

Potentiometric Titration: This is a widely used and accurate method for pKa determination.[12][13]

  • Principle: A solution of the compound is titrated with a standardized acid or base. The potential is measured as a function of the titrant volume, and the resulting titration curve reveals the pKa at the inflection point.[12]

  • Methodology for Poorly Soluble Compounds: For compounds with low water solubility, co-solvent systems or surfactants can be employed to obtain a reliable titration curve.[12]

    • Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture.

    • Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide.

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting sigmoid curve.[13]

UV-Visible Spectrophotometry: This method is applicable if the compound possesses a chromophore close to the ionization site, leading to a change in absorbance with pH.[14]

  • Principle: The absorbance of the compound in solutions of varying pH is measured. A plot of absorbance versus pH yields a sigmoid curve from which the pKa can be determined.[14]

  • Methodology:

    • Prepare a series of buffer solutions with a range of known pH values.

    • Dissolve this compound in each buffer solution to a constant concentration.

    • Measure the UV-Vis spectrum for each solution.

    • Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.

    • The pKa corresponds to the pH at the midpoint of the resulting sigmoid curve.

Determination of Solubility

Solubility is a crucial factor for drug absorption and formulation development.[15] Both kinetic and thermodynamic solubility are important parameters.

Turbidimetric Solubility Assay (Kinetic Solubility): This is a high-throughput method often used in early drug discovery.[15][16]

  • Principle: The compound is dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. The concentration at which precipitation is first observed (measured by turbidity) is the kinetic solubility.[17]

  • Methodology:

    • Prepare a stock solution of this compound in 100% DMSO.

    • In a microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

    • Add varying amounts of the this compound stock solution to the wells to create a concentration gradient.

    • Incubate the plate and measure the turbidity at a specific wavelength (e.g., 620 nm) using a plate reader.

    • The kinetic solubility is the concentration at which the turbidity significantly increases above the background.

Shake-Flask Method (Thermodynamic Solubility): This is the gold standard method for determining the equilibrium solubility of a compound.[18]

  • Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[18]

  • Methodology:

    • Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, buffer at a specific pH).

    • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall pharmacokinetic behavior.[19][20][21][22]

Shake-Flask Method: This traditional method directly measures the partitioning of a compound between two immiscible liquids.

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for LogD). After equilibration, the concentration of the compound in each phase is measured.

  • Methodology:

    • Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD). The two phases should be pre-saturated with each other.

    • Add a known amount of this compound to the system.

    • Shake the mixture vigorously to allow for partitioning, and then let the phases separate.

    • Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate LogP (or LogD) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, indirect method for estimating LogP.

  • Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

  • Methodology:

    • Inject a solution of this compound onto a reverse-phase HPLC column (e.g., C18).

    • Elute the compound using a mobile phase of a water/organic solvent mixture.

    • Measure the retention time of this compound.

    • Correlate the retention time with the known LogP values of a set of standard compounds to estimate the LogP of this compound.

Signaling Pathways and Mechanism of Action

Antifolates disrupt metabolic pathways that are dependent on one-carbon moieties supplied by folate (Vitamin B9).[23] They primarily inhibit enzymes involved in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[24]

Inhibition of De Novo Purine Biosynthesis

This compound is an inhibitor of de novo purine biosynthesis.[1] This pathway is critical for rapidly dividing cells, making it a target for cancer chemotherapy.[23]

Purine_Biosynthesis_Inhibition R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR 10-formyl-THF Purines Purines (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA Antifolate_C1 This compound GARFTase GARFTase Antifolate_C1->GARFTase Inhibits

Caption: Inhibition of GARFTase by this compound in the de novo purine synthesis pathway.

Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism of action for many antifolates, including this compound, is the inhibition of dihydrofolate reductase (DHFR).[4][5][6][7][8][9] This enzyme is crucial for regenerating tetrahydrofolate (THF), a key cofactor in one-carbon metabolism.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ One_Carbon_Metabolism One-Carbon Metabolism THF->One_Carbon_Metabolism DHFR Dihydrofolate Reductase (DHFR) Antifolate_C1 This compound Antifolate_C1->DHFR Inhibits Purine_Synthesis Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis One_Carbon_Metabolism->Thymidylate_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis One_Carbon_Metabolism->Amino_Acid_Synthesis

Caption: this compound inhibits DHFR, disrupting the folate cycle and downstream biosynthesis.

Experimental Workflow for Solubility and Lipophilicity Determination

The following diagram outlines a typical experimental workflow for characterizing the solubility and lipophilicity of a novel compound like this compound.

Experimental_Workflow start Start: Compound Synthesis and Purification kinetic_sol Kinetic Solubility (Turbidimetry) start->kinetic_sol thermo_sol Thermodynamic Solubility (Shake-Flask) start->thermo_sol logp_hplc LogP Estimation (RP-HPLC) start->logp_hplc data_analysis Data Analysis and Interpretation kinetic_sol->data_analysis thermo_sol->data_analysis logp_shake LogP/LogD Determination (Shake-Flask) logp_hplc->logp_shake logp_shake->data_analysis decision Proceed to Further Studies? data_analysis->decision report Technical Report Generation decision->start No (Synthesize Analogs) decision->report Yes

References

In Vitro Characterization of Antifolate C1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Antifolate C1, a novel dihydrofolate reductase (DHFR) inhibitor. The document details the core mechanism of action, presents key quantitative data in a structured format, and offers detailed experimental protocols for the assays used in its evaluation. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the compound's activity and evaluation process.

Core Concepts and Mechanism of Action

This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] By inhibiting DHFR, this compound disrupts the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3][4][5] Consequently, the inhibition of DHFR by this compound leads to the suppression of DNA synthesis and repair, ultimately inhibiting cell proliferation.[2][4]

A distinguishing feature of this compound is its enhanced efficacy in cellular contexts characterized by low expression of folylpolyglutamate synthetase (FPGS).[1] FPGS is responsible for the polyglutamylation of intracellular folates and classical antifolates like methotrexate. This process traps the drugs inside the cell and can enhance their inhibitory activity.[6] However, in FPGS-deficient cells, the intracellular concentration of natural folates is lower, leading to reduced competition with this compound for binding to DHFR.[1] This makes this compound particularly effective in overcoming a common mechanism of methotrexate resistance.[1]

Furthermore, the disruption of one-carbon metabolism by this compound has been shown to modulate purine sensing by the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro characterization of this compound in comparison to the classical antifolate, methotrexate.

Table 1: In Vitro DHFR Inhibition

CompoundTargetAffinity Comparison
This compoundHuman DHFRHigher affinity than DHF, lower affinity than methotrexate[1]
MethotrexateHuman DHFRHigher affinity than this compound and DHF[1]

Table 2: Cell Viability (IC50 Values)

Cell LineThis compound IC50Methotrexate IC50Key Characteristic
A549Sub-nanomolar~50 nM[1]High sensitivity to C1
Various Cancer Cell LinesUp to 50-fold more potent than methotrexate in a subset of cell lines[1]VariableDemonstrates differential sensitivity
FPGS-deficient CRC organoidsHigh sensitivityLower sensitivityHighlights efficacy in FPGS-low contexts[1]
FPGS-high CRC organoidsLower sensitivityHigh sensitivityDemonstrates dependence on FPGS status[1]

Experimental Protocols

In Vitro DHFR Enzymatic Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[8]

Materials:

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)

  • Dihydrofolate (DHF) substrate

  • NADPH

  • This compound and other test inhibitors

  • 96-well, UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR assay buffer. Prepare serial dilutions of this compound and control inhibitors.

  • Assay Setup: In a 96-well plate, add the DHFR assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme. Include controls with no inhibitor (enzyme activity control) and no enzyme (background control).

  • Inhibitor Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, recording data every 15-30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each condition. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can be calculated by fitting the data to a dose-response curve.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This homogeneous "add-mix-measure" assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[9][10]

Materials:

  • Target cell lines cultured in appropriate media

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • This compound and other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into the wells of an opaque-walled multiwell plate at a density appropriate for the cell line and duration of the experiment. Include wells with media only for background measurements.

  • Compound Treatment: Add serial dilutions of this compound and control compounds to the experimental wells. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) under standard cell culture conditions.

  • Assay Reagent Preparation and Equilibration: Equilibrate the plate and the assay reagent to room temperature for approximately 30 minutes before use.

  • Reagent Addition: Add a volume of the ATP-based assay reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Folate_Metabolism_and_Antifolate_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) THF_Derivatives THF Derivatives THF->THF_Derivatives DHFR->THF One_Carbon_Donors One-Carbon Donors (e.g., Serine) One_Carbon_Donors->THF_Derivatives Purine_Synthesis Purine Synthesis THF_Derivatives->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF_Derivatives->Thymidylate_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Antifolate_C1 This compound Antifolate_C1->DHFR Experimental_Workflow Start Start: Compound Synthesis (this compound) DHFR_Assay In Vitro DHFR Enzymatic Assay Start->DHFR_Assay Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Determine_IC50_Enzyme Determine Enzymatic IC50 DHFR_Assay->Determine_IC50_Enzyme Compare_Activity Compare with Methotrexate Determine_IC50_Enzyme->Compare_Activity Cell_Viability_Assay Cell Viability Assay (e.g., ATP-based) Cell_Culture->Cell_Viability_Assay Determine_IC50_Cell Determine Cellular IC50 Cell_Viability_Assay->Determine_IC50_Cell Determine_IC50_Cell->Compare_Activity Analyze_FPGS_Dependence Analyze FPGS Dependence (FPGS-low vs FPGS-high cells) Compare_Activity->Analyze_FPGS_Dependence End End: In Vitro Characterization Complete Analyze_FPGS_Dependence->End mTORC1_Signaling_Modulation Antifolate_C1 This compound DHFR_Inhibition DHFR Inhibition Antifolate_C1->DHFR_Inhibition One_Carbon_Metabolism_Disruption Disruption of One-Carbon Metabolism DHFR_Inhibition->One_Carbon_Metabolism_Disruption Purine_Depletion Purine Depletion One_Carbon_Metabolism_Disruption->Purine_Depletion mTORC1 mTORC1 Purine_Depletion->mTORC1 Modulates Purine Sensing Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation

References

A Technical Guide to the Cellular Uptake and Metabolism of Pemetrexed, a Representative Antifolate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Antifolate C1" as specified in the query does not correspond to a known agent in publicly available scientific literature. Therefore, this guide utilizes Pemetrexed (Alimta®) , a clinically significant and well-characterized multitargeted antifolate, as a representative molecule to fulfill the detailed request for a technical whitepaper. The principles, experimental designs, and data structures presented here are directly applicable to the study of novel antifolate compounds.

This document provides a comprehensive overview of the cellular transport and metabolic pathways of Pemetrexed. It is intended for researchers, scientists, and drug development professionals working in the field of cancer pharmacology and drug metabolism.

Cellular Uptake of Pemetrexed

The entry of Pemetrexed into cancer cells is a critical determinant of its cytotoxic activity. This process is primarily mediated by active transport mechanisms, as the hydrophilic nature of Pemetrexed prevents efficient passive diffusion across the cell membrane.

Primary Influx Transporter: Reduced Folate Carrier (RFC)

The primary transporter responsible for Pemetrexed influx is the Reduced Folate Carrier (RFC), also known as solute carrier 19A1 (SLC19A1). RFC is the main uptake system for natural folates and various antifolates. The expression and activity levels of RFC are directly correlated with Pemetrexed sensitivity in tumor cells.

Other Influx Transporters

While RFC is the dominant pathway, other transporters can contribute to Pemetrexed uptake, particularly in specific cell types or under certain conditions:

  • Proton-Coupled Folate Transporter (PCFT): This transporter, which is optimally active at acidic pH, can also mediate Pemetrexed influx. Its contribution may be significant in the acidic microenvironments often found in solid tumors.

  • Folate Receptors (FRs): Folate receptors, particularly FR-α and FR-β, are high-affinity folate binding proteins that mediate uptake via endocytosis. While their affinity for Pemetrexed is lower than for folic acid, they can contribute to its internalization, especially in tumors that overexpress these receptors.

Efflux Mechanisms

Resistance to Pemetrexed can arise from its active efflux from the cell, which is mediated by members of the ATP-binding cassette (ABC) transporter superfamily. The most prominent efflux pump for Pemetrexed and its polyglutamated forms is ABCC5 (MRP5) . Increased expression of ABCC5 has been linked to Pemetrexed resistance in various cancer models.

Metabolism of Pemetrexed: Polyglutamylation

Upon entering the cell, Pemetrexed is rapidly metabolized through the addition of glutamate residues, a process known as polyglutamylation. This metabolic step is crucial for its therapeutic efficacy for two main reasons:

  • Cellular Retention: The addition of negatively charged glutamate moieties traps the drug inside the cell, as the resulting polyglutamated forms are poor substrates for efflux transporters like RFC.

  • Enhanced Inhibitory Activity: Pemetrexed polyglutamates are more potent inhibitors of its target enzymes—thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)—compared to the monoglutamated parent drug.

This conversion is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) . The activity of FPGS is a key determinant of Pemetrexed retention and, consequently, its cytotoxicity.

Quantitative Data

The following tables summarize key quantitative parameters related to the cellular pharmacology of Pemetrexed.

Table 1: Pemetrexed Transporter Affinity

Transporter Cell Line / System Km (μM) Reference
hOAT3 HEK293-hOAT3 28.2 [1]

| Methotrexate (for comparison) | HEK293-hOAT3 | 76.6 |[1] |

Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower Km indicates higher affinity.

Table 2: Pemetrexed Cytotoxicity and Efflux

Cell Line Transporter Status IC50 (μg/mL) Reference
MCF-7 ABCC5 Knockout 0.06 [2][3][4][5]

| MCF-7 | ABCC5 Over-expression | 0.20 |[2][3][4][5] |

IC50 is the concentration of a drug that gives half-maximal inhibition.

Signaling Pathways and Logical Relationships

The cellular processing of Pemetrexed involves a series of sequential events, from transport across the cell membrane to metabolic activation and target inhibition. This process is modulated by the expression levels of key proteins.

Pemetrexed_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane PMX_out Pemetrexed RFC RFC (Influx) PMX_out->RFC Uptake PMX_in Pemetrexed FPGS FPGS PMX_in->FPGS ABCC5 ABCC5 (Efflux) PMX_in->ABCC5 Efflux PMX_poly Pemetrexed Polyglutamates Targets TS, DHFR, GARFT PMX_poly->Targets Inhibits FPGS->PMX_poly Polyglutamylation Inhibition Inhibition of DNA/RNA Synthesis Targets->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis RFC->PMX_in ABCC5->PMX_out

Caption: Cellular transport and metabolic activation of Pemetrexed.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antifolate uptake and metabolism.

Protocol for Cellular Uptake Assay of Radiolabeled Pemetrexed

This protocol is designed to measure the rate of Pemetrexed influx into adherent cancer cells.

Objective: To quantify the initial rate of [3H]-Pemetrexed uptake.

Materials:

  • Adherent cancer cell line of interest (e.g., A549, MCF-7)

  • 24-well cell culture plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4

  • [3H]-Pemetrexed (radiolabeled drug)

  • Non-radiolabeled Pemetrexed (for competition)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach ~90% confluency on the day of the experiment. Culture overnight at 37°C, 5% CO2.

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) HBSS-HEPES buffer.

  • Initiation of Uptake: Add 200 µL of pre-warmed HBSS-HEPES containing the desired concentration of [3H]-Pemetrexed to each well to start the uptake. For determining non-specific uptake, add a high concentration (e.g., 100-fold excess) of non-radiolabeled Pemetrexed along with the radiolabeled drug.

  • Incubation: Incubate the plate at 37°C for a predetermined short time interval (e.g., 1, 2, 5, 10 minutes) to measure the initial linear rate of uptake.

  • Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the wells three times with 1 mL of ice-cold PBS. This step is critical to remove extracellular drug without allowing significant efflux.

  • Cell Lysis: Add 250 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Determine the protein concentration in parallel wells to normalize the CPM data (e.g., using a BCA protein assay). Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the normalized uptake against time to determine the initial transport rate.

Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed cells in 24-well plate Culture Culture to ~90% confluency Seed->Culture Wash Wash cells with pre-warmed buffer Culture->Wash Initiate Add [3H]-Pemetrexed (with/without cold competitor) Wash->Initiate Incubate Incubate at 37°C (timed intervals) Initiate->Incubate Terminate Stop with ice-cold PBS wash Incubate->Terminate Lyse Lyse cells Terminate->Lyse Count Scintillation counting (CPM) Lyse->Count Normalize Normalize to protein content Count->Normalize Calculate Calculate initial uptake rate Normalize->Calculate

Caption: Experimental workflow for a radiolabeled cellular uptake assay.

Protocol for Pemetrexed Polyglutamylation Assay via HPLC

This protocol is used to separate and quantify the parent Pemetrexed from its polyglutamated metabolites.

Objective: To measure the formation of Pemetrexed polyglutamates (PMX-Glun) in cells over time.

Materials:

  • Cancer cell line

  • Culture flasks (e.g., T-75)

  • Pemetrexed

  • Ice-cold PBS

  • Cell scrapers

  • Boiling buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

  • Anion-exchange HPLC column

  • Mobile phase buffers (e.g., phosphate buffer gradient)

  • Standards for Pemetrexed and its polyglutamated forms (if available)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency in T-75 flasks. Treat the cells with a defined concentration of Pemetrexed for various time points (e.g., 4, 24, 48 hours).

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells three times with ice-cold PBS. Harvest the cells by scraping into a small volume of PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Metabolite Extraction: Resuspend the cell pellet in a small volume of boiling buffer containing DTT (to prevent oxidation). Immediately place the tube in a boiling water bath for 5 minutes to denature enzymes (like γ-glutamyl hydrolase) and extract the metabolites.

  • Sample Preparation: Cool the samples on ice and centrifuge at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet the cell debris. Collect the supernatant, which contains the Pemetrexed and its metabolites.

  • HPLC Analysis: Inject a defined volume of the supernatant onto an anion-exchange HPLC column. Elute the compounds using a salt or pH gradient. The negatively charged polyglutamated forms will elute at different retention times than the parent drug.

  • Detection and Quantification: Monitor the column effluent using a UV detector (at the appropriate wavelength for Pemetrexed) or, for higher sensitivity and specificity, an MS detector.

  • Data Analysis: Identify peaks corresponding to the parent Pemetrexed and its polyglutamated forms based on their retention times compared to standards (if available) or their characteristic mass-to-charge ratios (m/z) in MS. Calculate the amount of each species by integrating the peak areas. Express the results as pmol of each metabolite per mg of protein.

Conclusion

The efficacy of Pemetrexed is intricately linked to its cellular pharmacology. Efficient uptake via transporters like RFC, followed by robust intracellular retention through FPGS-mediated polyglutamylation, are paramount for its cytotoxic action. Conversely, overexpression of efflux pumps such as ABCC5 can confer resistance. A thorough understanding of these processes, quantified by the experimental protocols detailed herein, is essential for the development of novel antifolates and for optimizing the clinical use of existing agents like Pemetrexed.

References

Navigating the Folate Pathway: A Technical Guide to Antifolate C1 Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for identifying and validating C1 targets of antifolate compounds. Antifolates are a critical class of therapeutic agents that function by disrupting one-carbon (C1) metabolism, a fundamental cellular process essential for the biosynthesis of nucleotides, amino acids, and other key metabolites. The information presented herein is intended to equip researchers with the necessary knowledge to navigate the complexities of antifolate drug discovery and development.

Introduction: The Central Role of C1 Metabolism and Antifolate Intervention

One-carbon metabolism comprises a series of interconnected pathways, primarily the folate and methionine cycles, that are responsible for the transfer of one-carbon units.[1][2][3] These pathways are crucial for DNA synthesis and repair, amino acid homeostasis, and epigenetic regulation.[2][4][5] Cancer cells, with their high proliferative rate, are particularly dependent on the efficient functioning of C1 metabolism, making it an attractive target for anticancer therapies.[6]

Antifolates exert their therapeutic effects by inhibiting key enzymes within this metabolic network.[7][8][9] The classical antifolate, methotrexate, primarily targets dihydrofolate reductase (DHFR), a critical enzyme for regenerating the active folate cofactor, tetrahydrofolate (THF).[10][11][12] However, the emergence of drug resistance and the desire for improved therapeutic indices have driven the search for novel antifolates with different C1 targets.[7][13]

This guide will delve into the methodologies for identifying these novel targets and validating their therapeutic potential.

C1 Target Identification: Unmasking the Molecular Targets of Antifolates

Identifying the specific molecular target of a novel antifolate is a crucial first step in its development. Several powerful techniques can be employed for this purpose.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[14][15][16] The principle involves immobilizing the antifolate compound on a solid support to create an affinity matrix. When a cell lysate is passed over this matrix, proteins that bind to the antifolate are retained, while non-binding proteins are washed away.[15][16][17] The bound proteins can then be eluted and identified using mass spectrometry.[18]

Experimental Protocol: Affinity Chromatography for Target Identification

  • Probe Synthesis: Synthesize a derivative of the antifolate compound containing a linker arm suitable for covalent attachment to the chromatography matrix.

  • Matrix Preparation: Covalently couple the synthesized antifolate probe to a solid support matrix (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a total protein lysate from cells of interest under non-denaturing conditions to preserve protein-ligand interactions.

  • Affinity Pull-Down: Incubate the cell lysate with the antifolate-coupled matrix to allow for binding.

  • Washing: Wash the matrix extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the matrix by changing the buffer conditions (e.g., pH, salt concentration) or by adding a competitor molecule.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a chemical proteomics approach that utilizes reactive chemical probes to covalently label the active sites of enzymes in a complex proteome.[19][20][21][22] This technique can be adapted for target identification by using a competitive format. In this setup, a cell lysate or live cells are pre-incubated with the antifolate of interest before adding a broad-spectrum, activity-based probe that targets a class of enzymes.[21] If the antifolate binds to a specific enzyme, it will block the binding of the activity-based probe. By comparing the protein labeling profiles in the presence and absence of the antifolate, potential targets can be identified by a decrease in probe labeling.[19][22]

Experimental Protocol: Competitive Activity-Based Protein Profiling

  • Compound Treatment: Treat cell lysates or intact cells with the antifolate compound or a vehicle control.

  • Probe Labeling: Add a broad-spectrum activity-based probe that targets a relevant enzyme class (e.g., serine hydrolases, ATPases).

  • Sample Preparation: Lyse the cells (if treated intact) and prepare the proteome for analysis.

  • Enrichment/Detection: Enrich the probe-labeled proteins (e.g., via a biotin tag on the probe) or directly visualize them (e.g., via a fluorescent tag).

  • Quantitative Proteomics: Use quantitative mass spectrometry to compare the abundance of probe-labeled proteins between the antifolate-treated and control samples.

  • Target Identification: Proteins showing a significant decrease in probe labeling in the presence of the antifolate are considered potential targets.

Target Identification Workflow

cluster_0 Target Identification start Novel Antifolate Compound affinity Affinity Chromatography start->affinity abpp Activity-Based Protein Profiling (ABPP) start->abpp proteome Thermal Proteome Profiling start->proteome resistance Analysis of Drug Resistance Mechanisms start->resistance pull_down Pull-down & Mass Spectrometry affinity->pull_down competitive_abpp Competitive Profiling abpp->competitive_abpp cet_ms CETSA-MS proteome->cet_ms gene_mut Gene Mutation Analysis resistance->gene_mut targets Candidate Targets pull_down->targets competitive_abpp->targets cet_ms->targets gene_mut->targets

Caption: A logical workflow for identifying potential C1 targets of a novel antifolate compound.

C1 Target Validation: Confirming the Therapeutic Relevance

Once potential targets have been identified, a rigorous validation process is essential to confirm their role in the mechanism of action of the antifolate and their therapeutic relevance.[10][23]

In Vitro Enzyme Inhibition Assays

Directly testing the inhibitory activity of the antifolate against the purified candidate target enzyme is a fundamental validation step.[24][25][26] These assays measure the effect of the compound on the enzyme's catalytic activity and can be used to determine key quantitative parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[24][27]

Experimental Protocol: DHFR Enzyme Inhibition Assay [1][28]

  • Reagents: Purified recombinant human DHFR, dihydrofolate (DHF), NADPH, assay buffer, and the test antifolate.

  • Assay Setup: In a 96-well plate, combine the DHFR enzyme, NADPH, and various concentrations of the antifolate. Include appropriate controls (no enzyme, no inhibitor).

  • Reaction Initiation: Initiate the reaction by adding the substrate, DHF.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the reaction rates and determine the percent inhibition at each antifolate concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Experimental Protocol: SHMT Enzyme Inhibition Assay [28][29]

  • Reagents: Purified recombinant human SHMT1 or SHMT2, L-serine, tetrahydrofolate (THF), pyridoxal-5'-phosphate (PLP), and the test antifolate.

  • Assay Setup: In a 96-well plate, combine the SHMT enzyme, PLP, and various concentrations of the antifolate.

  • Reaction Initiation: Initiate the reaction by adding L-serine and THF.

  • Measurement: The production of 5,10-methylenetetrahydrofolate can be measured using a coupled enzyme assay with 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which converts NADP+ to NADPH, leading to an increase in absorbance at 340 nm.[28]

  • Data Analysis: Calculate the reaction rates and determine the IC50 value as described for the DHFR assay.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in a cellular context.[23][30][31][32][33] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[30][31] By heating cell lysates or intact cells to various temperatures in the presence or absence of the antifolate and then quantifying the amount of soluble target protein remaining, a shift in the melting curve of the target protein can be observed, indicating direct binding.[23][30]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [30][32]

  • Cell Treatment: Treat intact cells with the antifolate compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the antifolate indicates target engagement.

Cell-Based Assays

Cell-based assays are essential for evaluating the downstream cellular effects of target engagement and the overall efficacy of the antifolate.

  • Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the ability of the antifolate to inhibit cell growth and are used to determine the GI50 (concentration for 50% growth inhibition).[28][34][35]

  • Metabolic Assays: Techniques like stable isotope tracing can be used to quantify the impact of the antifolate on specific metabolic fluxes within the C1 pathway, such as nucleotide biosynthesis.[36][37]

Experimental Protocol: Cell Viability (MTT) Assay [1]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the antifolate compound for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Target Validation Workflow

cluster_1 Target Validation candidates Candidate Targets enzyme_assay In Vitro Enzyme Inhibition Assay candidates->enzyme_assay cetsa Cellular Thermal Shift Assay (CETSA) candidates->cetsa cell_based Cell-Based Assays candidates->cell_based genetic Genetic Validation (e.g., CRISPR/siRNA) candidates->genetic ic50 Determine IC50/Ki enzyme_assay->ic50 target_engagement Confirm Target Engagement in Cells cetsa->target_engagement phenotype Assess Cellular Phenotype (Proliferation, Metabolism) cell_based->phenotype knockdown Target Knockdown/out Sensitizes to Compound genetic->knockdown validated Validated Target ic50->validated target_engagement->validated phenotype->validated knockdown->validated

Caption: A workflow illustrating the key steps in validating a candidate C1 target.

Quantitative Data Summary

The following tables summarize key quantitative data for various antifolates against different C1 targets. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Enzyme Inhibition of Antifolates

AntifolateTarget EnzymeSpeciesIC50 / KiReference
MethotrexateDHFRHumanKi: 3.4 pM[10]
MethotrexateDHFRE. coliKi: 1 pM[10]
MethotrexateDHFRS. aureusKi: 1 nM[10]
TrimethoprimDHFRS. aureusIC50: 23 nM[10]
TrimethoprimDHFRE. coliIC50: 20 nM[10]
LometrexolSHMTHumanKi: 20 µM[27]
PyrimethamineDHFRP. falciparumIC50: 733.26 nM[38]
ChlorcycloguanilDHFRP. falciparumIC50: 37.80 nM[38]
WR99210DHFRP. falciparumIC50: <0.075 nM[38]
TrimetrexateDHFRP. falciparumIC50: 30 nM[38]

Table 2: Cellular Activity of Antifolates

AntifolateCell LineAssayIC50 / GI50Reference
MethotrexateT-ALL cell linesProliferation-[34]
RZ-2994 (SHMT inhibitor)T-ALL cell linesProliferation-[34]
LometrexolERα-positive BC cellsERα degradationEC50 values reported[39]
PyrimethamineP. falciparum (V1/S)Growth InhibitionIC50: 875 nM[40]
ChlorcycloguanilP. falciparum (V1/S)Growth InhibitionIC50: 12 nM[40]

Signaling Pathway Visualization

The following diagram illustrates the central one-carbon metabolism pathway, highlighting the key enzymes that are potential targets for antifolate drugs.

One-Carbon Metabolism Pathway

cluster_folate_cycle Folate Cycle cluster_purine_synthesis Purine Synthesis cluster_methionine_cycle Methionine Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine Methylene_THF->DHF dUMP -> dTMP Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF NADP+ -> NADPH Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF NADPH -> NADP+ Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purines Purines Formyl_THF->Purines GAR -> FGAR Formyl_THF->Purines AICAR -> FAICAR Homocysteine Homocysteine Methyl_THF->Homocysteine -> Methionine DHFR DHFR DHFR->DHF SHMT SHMT SHMT->THF MTHFD MTHFD MTHFR MTHFR GART GART GART->Formyl_THF AICART AICART AICART->Formyl_THF Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine MS MS

Caption: A simplified diagram of the one-carbon metabolism pathway highlighting key enzymes.

Conclusion

The identification and validation of novel C1 targets are paramount for the development of the next generation of antifolate therapies. This guide has outlined a systematic approach, combining powerful proteomic and biochemical techniques, to deconvolve the molecular targets of new antifolate compounds and to rigorously validate their therapeutic potential. By employing the methodologies described herein, researchers can significantly advance the field of antifolate drug discovery, leading to the development of more effective and selective treatments for a range of diseases, including cancer and infectious diseases.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Evaluation of Novel Antifolate Compounds

Introduction

Antifolates are a cornerstone of chemotherapy, functioning as antimetabolites that disrupt the metabolic pathways reliant on folic acid.[1][2] By mimicking the structure of folate, these compounds competitively inhibit key enzymes essential for the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[2][3][4] This inhibition leads to the disruption of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2]

The primary targets for antifolates include dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[3][5] Classical antifolates like methotrexate (MTX) have demonstrated clinical efficacy for decades.[1] However, challenges such as drug resistance and toxicity have driven the development of novel antifolates.[6][7][8] These next-generation compounds are designed to overcome resistance mechanisms, exhibit greater selectivity for tumor cells, and possess improved pharmacological profiles.[6][8]

This technical guide provides a comprehensive overview of the essential methodologies for the preclinical evaluation of these novel antifolate agents, from initial in vitro screening to in vivo efficacy and mechanism of action studies.

Core Experimental Protocols

A rigorous preclinical evaluation pipeline is critical to characterize the therapeutic potential of a novel antifolate. This process involves a series of sequential in vitro and in vivo experiments.

In Vitro Cytotoxicity and Proliferation Assays

The initial step is to determine the compound's potency against a panel of cancer cell lines.

Methodology:

  • Cell Line Selection: A diverse panel of human cancer cell lines should be used, including those with known resistance mechanisms to classical antifolates (e.g., impaired transport, reduced polyglutamation).[6]

  • Cell Culture: Cells are cultured in appropriate media. For antifolate studies, it is crucial to use media with controlled, physiological levels of folic acid, as high concentrations can interfere with drug activity.[9]

  • Drug Exposure: Cells are seeded in 96-well microtiter plates and treated with a serial dilution of the novel antifolate compound. A standard agent like methotrexate should be included as a comparator.[10][11] Incubation typically lasts for 72 to 96 hours to account for the cytostatic effects of S-phase specific agents.[2]

  • Viability Assessment: Cell viability is measured using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which assesses metabolic activity.[10][12]

  • Data Analysis: The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) is calculated for each cell line.

Mechanism of Action (MoA) Elucidation

Understanding how the compound works at a cellular level is crucial.

Methodology:

  • Enzyme Inhibition Assays: The inhibitory activity of the compound against purified target enzymes (e.g., DHFR, TS) is determined using biochemical assays. This provides a direct measure of target engagement and potency (Ki values).[13]

  • Cell Cycle Analysis: Cells are treated with the antifolate at concentrations around the IC50 value. After treatment, cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. Antifolates typically cause an accumulation of cells in the S-phase of the cell cycle.[12]

  • Apoptosis Induction: The ability of the compound to induce programmed cell death is assessed. This can be measured by Annexin V/PI staining followed by flow cytometry or by Western blot analysis for cleavage of caspase-3 and PARP.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used in intact cells or cell lysates to confirm direct target engagement. Binding of the antifolate to its target protein (e.g., DHFR) stabilizes the protein against heat-induced denaturation, which can be quantified by Western blot.

In Vivo Efficacy Studies

Promising compounds are advanced to animal models to assess their anti-tumor activity and systemic toxicity.

Methodology:

  • Xenograft Model Establishment: Human cancer cell lines are implanted subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice). Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³) before treatment begins.[14]

  • Drug Formulation and Administration: The novel antifolate is formulated in a suitable vehicle for the intended route of administration (e.g., oral, intravenous, intraperitoneal).

  • Treatment Regimen: Mice are randomized into control (vehicle) and treatment groups. The compound is administered at various doses and schedules (e.g., daily, weekly).

  • Efficacy Monitoring: Tumor volume is measured regularly (typically twice weekly) with calipers. Animal body weight is monitored as a surrogate for general toxicity.

  • Endpoint Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI). At the end of the study, tumors and major organs may be collected for histopathological and pharmacodynamic analysis.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

PK/PD studies connect drug exposure to its biological effect.[15]

Methodology:

  • Pharmacokinetic Analysis: Following administration of a single dose of the compound to rodents, blood samples are collected at multiple time points. Drug concentrations in plasma are quantified using LC-MS/MS. This data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).[15][16]

  • Pharmacodynamic Analysis: Tumor-bearing mice are treated with the antifolate. At various time points post-treatment, tumors are harvested. Biomarkers of target engagement are measured. For a DHFR inhibitor, this could involve measuring the accumulation of the substrate, dihydrofolate (DHF), or the depletion of the product, tetrahydrofolate (THF).

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between novel compounds and established drugs.

Table 1: In Vitro Cytotoxicity Profile of Novel Antifolate (Compound X)

Cell LineTumor TypeResistance ProfileIC50 (nM) - Compound XIC50 (nM) - Methotrexate
CCRF-CEMLeukemiaMTX-Sensitive1520
CEM/MTX-RLeukemiaMTX-Resistant (Transport)25>1000
A549Non-Small Cell Lung-5085
HCT-116Colon-4260

Table 2: In Vivo Antitumor Efficacy in HCT-116 Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 1500+2.5
Compound X20 mg/kg, daily (p.o.)480 ± 9561.6-3.0
Methotrexate20 mg/kg, daily (i.p.)650 ± 11048.0-8.5

Table 3: Key Pharmacokinetic Parameters in Mice

CompoundDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Compound X10 mg/kg, IV21000.145002.5
Compound X20 mg/kg, Oral8501.052002.8

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

preclinical_workflow cluster_discovery In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_pharmacology Pharmacological Profiling a Cytotoxicity Screening (IC50 Determination) b Enzyme Inhibition Assays (Target Potency) a->b c Mechanism of Action (Cell Cycle, Apoptosis) b->c d Xenograft Model Efficacy (Tumor Growth Inhibition) c->d Lead Candidate Selection e Toxicity Assessment (Body Weight, Histology) d->e f Pharmacokinetics (PK) (ADME Properties) d->f g Pharmacodynamics (PD) (Target Modulation in Tumor) f->g g->d Dose-Response Relationship

Caption: General workflow for the preclinical evaluation of antifolates.

folate_metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHF dUMP dUMP Purines Purine Synthesis THF->Purines DHF dTMP dTMP dUMP->dTMP  THF DNA DNA Synthesis dTMP->DNA DHF DHFR DHFR TS TS Antifolate Novel Antifolate Antifolate->DHFR DHF Antifolate->TS DHF

Caption: The folate pathway showing inhibition points for antifolates.

References

Methodological & Application

Application Notes and Protocols for Antifolate C1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways dependent on folic acid (vitamin B9).[1] These pathways are crucial for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2][3] Consequently, antifolates inhibit cell division, DNA/RNA synthesis and repair, and protein synthesis.[2] A primary target for many antifolates is the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate (DHF) to the active tetrahydrofolate (THF).[2][4][5] Inhibition of DHFR leads to a depletion of THF, disrupting the synthesis of nucleotides and ultimately leading to cell cycle arrest and apoptosis.[5][6]

A novel antifolate, designated as C1, has been identified as a potent inhibitor of DHFR.[7] Unlike classical antifolates such as methotrexate (MTX), C1 demonstrates enhanced efficacy in cancer cells that have developed resistance to MTX through the depletion of folylpolyglutamate synthetase (FPGS).[7] FPGS is responsible for the polyglutamylation of methotrexate, a process that traps the drug inside the cell and enhances its activity.[1][4] C1's efficacy in FPGS-deficient contexts suggests it may offer a therapeutic advantage in overcoming this common mechanism of drug resistance.[7]

These application notes provide detailed protocols for the in vitro evaluation of Antifolate C1's cytotoxic and cytostatic effects on cancer cell lines. The following sections include quantitative data on its activity, step-by-step experimental procedures, and graphical representations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The growth inhibitory effects of this compound have been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for this compound in comparison to methotrexate (MTX) in select cancer cell types.

CompoundCancer TypeCell Line(s)GI50 (µM)
This compound Breast CancerVariesStatistically significant correlation with MTX
MelanomaVariesStatistically significant correlation with MTX
Methotrexate (MTX) Breast CancerVariesStatistically significant correlation with C1
MelanomaVariesStatistically significant correlation with C1

Note: Specific GI50 values for individual cell lines for this compound are not publicly available in the provided search results. The data indicates a statistically significant positive correlation in the pattern of activity between C1 and MTX in melanoma and breast cancer cell lines from the NCI-60 screen, suggesting similar mechanisms of action in these cancers.[7] For other compounds, IC50 values in various cancer cell lines can range from 0.34 µM to over 100 µM depending on the compound and cell line.[8][9]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Antifolate_Pathway cluster_cell Cancer Cell cluster_synthesis Nucleotide Synthesis FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR DHFR C1 This compound C1->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Thymidylate->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis Disruption leads to Experimental_Workflow cluster_assays Cellular Assays start Start culture 1. Cell Culture (Select appropriate cancer cell lines) start->culture seed 2. Cell Seeding (e.g., 96-well plates) culture->seed treat 3. Treatment (Add varying concentrations of this compound) seed->treat incubate 4. Incubation (e.g., 24, 48, 72 hours) treat->incubate viability 5a. Cell Viability Assay (e.g., MTT, MTS) incubate->viability apoptosis 5b. Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle 5c. Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle analyze 6. Data Acquisition & Analysis (Spectrophotometry, Flow Cytometry) viability->analyze apoptosis->analyze cell_cycle->analyze end End analyze->end

References

Application Notes and Protocols for IC50 Determination of Antifolate C1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolate C1 is a novel, non-classical antifolate compound, identified as a 2,4-diaminopyrimidine derivative, that demonstrates potent inhibition of dihydrofolate reductase (DHFR).[1] Unlike classical antifolates such as methotrexate, this compound's efficacy is enhanced in cancer cells with low expression of folylpolyglutamate synthetase (FPGS), an enzyme linked to methotrexate resistance.[1] This characteristic suggests that C1 could be a promising therapeutic agent for tumors that have developed resistance to conventional antifolate chemotherapies. These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a sulforhodamine B (SRB) assay, along with data on its activity and a description of its mechanism of action.

Data Presentation

The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines, as determined by a 72-hour sulforhodamine B (SRB) viability assay.

Cancer Cell LineTissue of OriginIC50 of this compound (nM)
A549Lung Carcinoma28
HCT-116Colon Carcinoma33
LS 174TColon Adenocarcinoma20
SW480Colon Adenocarcinoma16
U2OSOsteosarcoma23
RPE-1hTERT-immortalized retinal pigment epithelium22
HEK293TEmbryonic Kidney45

Data extracted from the supplementary materials of van der Krift et al., Life Science Alliance (2023).[1]

Signaling Pathway of this compound

Antifolates, including C1, exert their cytotoxic effects by disrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA replication and repair. The primary target of this compound is the enzyme dihydrofolate reductase (DHFR).

antifolate_pathway cluster_cell Cancer Cell DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis as 10-formyl-THF TS Thymidylate Synthase (TS) THF->TS as 5,10-methylene-THF dUMP dUMP dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Cell_Division Cell_Division DNA_Synthesis->Cell_Division Inhibition of Cell Division DHFR->THF TS->dTMP Antifolate_C1 This compound Antifolate_C1->DHFR Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

IC50 Determination of this compound using Sulforhodamine B (SRB) Assay

This protocol details the steps for determining the IC50 value of this compound in adherent cancer cell lines. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), cold (4°C)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader (absorbance at 510-570 nm)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) without aspirating the culture medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water or deionized water to remove TCA, medium, and dead cells.

    • Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

    • Measure the absorbance (optical density, OD) of each well using a microplate reader at a wavelength of 510 nm (or a wavelength between 510 and 570 nm).

  • Data Analysis:

    • Subtract the average OD of the blank wells from the OD of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (OD of treated cells / OD of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow

The following diagram illustrates the key steps in the determination of the IC50 value for this compound using the SRB assay.

experimental_workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h drug_treatment Treatment with This compound dilutions incubation_24h->drug_treatment incubation_72h 72h Incubation (37°C, 5% CO2) drug_treatment->incubation_72h cell_fixation Cell Fixation (Cold TCA) incubation_72h->cell_fixation srb_staining SRB Staining cell_fixation->srb_staining washing Washing (1% Acetic Acid) srb_staining->washing solubilization Dye Solubilization (Tris Base) washing->solubilization read_absorbance Read Absorbance (510 nm) solubilization->read_absorbance data_analysis Data Analysis & IC50 Calculation read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for IC50 determination using the SRB assay.

References

Application Notes and Protocols for Assessing Antifolate C1 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a class of antimetabolite drugs that interfere with the metabolic processes involving folic acid (vitamin B9).[1] They primarily act by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins.[1] This inhibitory action makes them effective against rapidly dividing cells, such as cancer cells.[1] A novel antifolate, designated as C1, has been identified as a potent inhibitor of DHFR.[2] Unlike classical antifolates such as methotrexate, C1's efficacy is enhanced in cellular contexts deficient in folylpolyglutamate synthetase (FPGS), an enzyme linked to methotrexate resistance.[2] This unique property suggests that C1 could be effective in treating cancers that have developed resistance to conventional antifolate therapies.[2]

These application notes provide a comprehensive overview of the in vivo methods required to assess the efficacy, pharmacokinetics, and safety of Antifolate C1. Detailed protocols for key experiments are provided to guide researchers in the preclinical evaluation of this promising therapeutic candidate.

In Vivo Efficacy Models

The selection of an appropriate in vivo model is critical for evaluating the anticancer potential of this compound. The most common models are xenografts, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice.[3][4]

1.1. Cell Line-Derived Xenograft (CDX) Models

CDX models are established by implanting human cancer cell lines into immunodeficient mice.[3] These models are highly reproducible and cost-effective, making them suitable for initial large-scale screening of drug candidates.[3]

Key Characteristics of CDX Models:

  • Reproducibility: Consistent tumor growth patterns allow for standardized testing protocols.[3]

  • Scalability: Suitable for high-throughput screening of various drug concentrations and dosing schedules.

  • Well-characterized: The genetic background of the cell lines is often well-documented.

1.2. Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[5][6] These models are considered more clinically relevant as they better preserve the molecular and cellular heterogeneity of the original tumor.[6]

Key Characteristics of PDX Models:

  • Clinical Relevance: Maintain the heterogeneity and microenvironment of the patient's tumor.[6]

  • Predictive Value: Can be more predictive of clinical outcomes compared to CDX models.[4]

  • Personalized Medicine: Allows for the testing of therapies on a model that closely mimics an individual patient's cancer.[4]

1.3. Orthotopic Models

In orthotopic models, tumor cells are implanted into the corresponding organ of origin in the animal (e.g., breast cancer cells into the mammary fat pad).[7] This provides a more relevant tumor microenvironment for studying tumor growth and metastasis.[7]

1.4. Humanized Mouse Models

For assessing the interaction of this compound with the immune system, humanized mouse models can be utilized.[6][8] These are immunodeficient mice engrafted with human immune cells, allowing for the evaluation of immunomodulatory effects of the drug.[6]

Assessment of In Vivo Efficacy

The primary endpoint for in vivo efficacy studies is the inhibition of tumor growth. This is typically assessed by measuring tumor volume over time.

2.1. Tumor Growth Inhibition (TGI)

TGI is a standard metric used to quantify the efficacy of an anticancer agent. It is calculated by comparing the change in tumor volume in treated animals to that in control (vehicle-treated) animals.

Key Parameters for TGI Studies:

  • Tumor Volume Measurement: Tumors are typically measured with calipers, and the volume is calculated using the formula: (Length x Width²) / 2.

  • Dosing Schedule: The route of administration, dose, and frequency of this compound treatment should be carefully determined based on in vitro potency and preliminary pharmacokinetic data.

  • Study Duration: The study should continue long enough to observe a statistically significant difference in tumor growth between the treated and control groups.[5]

2.2. Pharmacodynamic (PD) Assays

PD assays are essential to confirm that this compound is engaging its target (DHFR) in the tumor tissue and eliciting the desired biological response.

Examples of PD Assays for Antifolates:

  • DHFR Enzyme Activity Assay: Measurement of DHFR activity in tumor lysates to confirm inhibition by this compound.

  • Immunohistochemistry (IHC): Staining of tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular response to treatment.

  • Metabolite Analysis: Measurement of downstream metabolites in the folate pathway to confirm disruption of one-carbon metabolism.

2.3. Pharmacokinetic (PK) Analysis

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body.[9] This information is vital for optimizing the dosing regimen.[10]

Key PK Parameters:

  • Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.[10]

Toxicity and Safety Assessment

In vivo studies must also evaluate the potential toxicity of this compound.[11]

Common Toxicity Assessments:

  • Body Weight: Monitoring for significant weight loss is a general indicator of toxicity.

  • Clinical Observations: Daily observation of animals for any signs of distress or adverse effects.

  • Complete Blood Count (CBC): To assess for myelosuppression, a known side effect of antifolates.[1]

  • Serum Chemistry: To evaluate liver and kidney function.

  • Histopathology: Microscopic examination of major organs to identify any drug-induced tissue damage.

Data Presentation

Table 1: Example of In Vivo Efficacy Data for this compound in a CDX Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)
Vehicle Control-Daily1500 ± 250-
This compound10Daily750 ± 15050
This compound25Daily300 ± 10080
Methotrexate20Daily900 ± 20040

Table 2: Example of Pharmacokinetic Parameters for this compound

ParameterValue
Cmax (ng/mL)1200
Tmax (hr)1
AUC (ng·hr/mL)4800
t1/2 (hr)4

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in a CDX model.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., BALB/c nude or SCID)[4]

  • Matrigel or similar extracellular matrix

  • This compound

  • Vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Cell Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.[12]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound at the predetermined doses and schedule via the chosen route (e.g., oral gavage, intraperitoneal injection).

    • Administer the vehicle solution to the control group.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume: (Length x Width²) / 2.

  • Endpoint:

    • Continue the study for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in mice.

Materials:

  • Healthy mice (species used for efficacy studies)

  • This compound

  • Appropriate vehicle

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • LC-MS/MS or other analytical instrument for drug quantification

Procedure:

  • Drug Administration: Administer a single dose of this compound to a cohort of mice.

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Drug Quantification:

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

Visualizations

Antifolate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Folate Folate RFC RFC (Reduced Folate Carrier) Folate->RFC Antifolate_C1 Antifolate_C1 Antifolate_C1->RFC DHFR DHFR (Dihydrofolate Reductase) Antifolate_C1->DHFR Inhibition DHF DHF (Dihydrofolate) RFC->DHF Metabolic Conversion THF THF (Tetrahydrofolate) DHFR->THF DHF->DHFR DNA_Synthesis DNA/RNA Synthesis Protein Synthesis THF->DNA_Synthesis One-carbon Donation

Caption: Mechanism of action of this compound.

InVivo_Efficacy_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization of Mice tumor_growth->randomization treatment 5. Treatment with this compound or Vehicle randomization->treatment measurement 6. Tumor Volume Measurement (2-3 times/week) treatment->measurement endpoint 7. Study Endpoint Reached measurement->endpoint analysis 8. Data Analysis (TGI, PK/PD) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Antifolate C1 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo administration of a novel class of antifolates, specifically 6-substituted pyrrolo[2,3-d]pyrimidine C1 inhibitors, in mouse xenograft models. These compounds, including investigational agents such as AGF94 and AGF154, represent a new generation of antifolates that selectively target de novo purine biosynthesis, offering a potential therapeutic advantage in tumors resistant to classical antifolates like methotrexate.

Unlike classical antifolates that primarily inhibit dihydrofolate reductase (DHFR), these C1 inhibitors potently target glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in the purine synthesis pathway.[1][2][3] This targeted approach aims to disrupt DNA and RNA synthesis in rapidly proliferating cancer cells. Furthermore, their cellular uptake is often mediated by folate receptor α (FRα) and the proton-coupled folate transporter (PCFT), which are frequently overexpressed in various solid tumors, including ovarian and hepatocellular carcinomas, offering a degree of tumor selectivity.[1][2]

These application notes are designed to guide researchers in the design and execution of preclinical xenograft studies to evaluate the efficacy of this class of C1 antifolates.

Data Presentation

The following tables summarize quantitative data from preclinical studies with 6-substituted pyrrolo[2,3-d]pyrimidine antifolates in mouse xenograft models.

Table 1: In Vivo Efficacy of 6-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates

CompoundXenograft ModelMouse StrainDosing ScheduleTumor Growth Inhibition (TGI) / Outcome
AGF154 (Cmpd 7)SKOV3 (ovarian cancer)SCIDNot specifiedEfficacious
AG71HepG2 (hepatocellular carcinoma)SCID180 mg/kg, daily for 3 daysSignificant growth delay
AGF94BR-Luc (syngeneic ovarian cancer)Not specifiedNot specifiedSubstantial anti-tumor efficacy

Table 2: In Vitro Potency of Selected 6-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates

CompoundCell LineIC50 (nM)Primary Transport Mechanism
AGF154 (Cmpd 7)KB, IGROV1, SKOV3SubnanomolarFRα and PCFT
AGF150 (Cmpd 5)KB, IGROV1, SKOV3SubnanomolarFRα and PCFT
AG71R1-11-PCFT4 (HeLa)Potently inhibitoryPCFT
AGF94BR-LucNot specifiedFRs and PCFT

Experimental Protocols

Protocol 1: General Procedure for Efficacy Studies in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of a 6-substituted pyrrolo[2,3-d]pyrimidine antifolate in a subcutaneous xenograft mouse model.

1. Cell Culture and Animal Model

  • Cell Line: Select a cancer cell line with known expression of folate receptor α (FRα) and/or the proton-coupled folate transporter (PCFT) (e.g., SKOV3, HepG2, KB, IGROV1).

  • Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID) to prevent rejection of the human tumor xenograft. For syngeneic models (e.g., BR-Luc), use the appropriate immunocompetent mouse strain.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells, resuspended in a sterile solution like PBS or a mixture with Matrigel, into the flank of each mouse.

2. Drug Formulation and Administration

  • Formulation: The formulation will depend on the solubility of the specific compound. A common vehicle for antifolates is a saline solution. For compounds with limited aqueous solubility, formulation with agents like DMSO, PEG300, or ethanol may be necessary, followed by dilution in a suitable vehicle for injection.

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes for systemic delivery. The choice of route should be based on the pharmacokinetic properties of the compound and the experimental design.

  • Dosage and Schedule: The dosing will vary depending on the compound's potency and toxicity. Based on available data for similar compounds, a starting dose in the range of 20-180 mg/kg administered daily or on a less frequent schedule (e.g., twice weekly) for a defined period (e.g., 2-3 weeks) can be considered. A maximum tolerated dose (MTD) study is recommended to determine the optimal dose.

3. Tumor Growth Monitoring and Efficacy Assessment

  • Tumor Measurement: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated group to the vehicle control group.

    • Tumor Growth Delay: Determine the time it takes for tumors in the treated group to reach a specific size compared to the control group.

    • Regression: In some cases, complete or partial tumor regression may be observed.

  • Toxicity Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the experiment.

Protocol 2: Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of a 6-substituted pyrrolo[2,3-d]pyrimidine antifolate in mice.

1. Animal Model and Drug Administration

  • Use healthy mice of a specific strain (e.g., the same strain as the efficacy studies).

  • Administer a single dose of the antifolate via the intended clinical route (e.g., i.v. or i.p.).

2. Sample Collection

  • Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process the blood to obtain plasma and store frozen until analysis.

3. Bioanalysis

  • Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of the antifolate in plasma samples.

4. Pharmacokinetic Analysis

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Visualizations

Antifolate_C1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_purine_synthesis De Novo Purine Biosynthesis cluster_downstream Downstream Effects Antifolate C1 This compound FR Folate Receptor α (FRα) Proton-Coupled Folate Transporter (PCFT) This compound->FR Antifolate C1_in This compound GAR Glycinamide Ribonucleotide (GAR) GARFTase GARFTase GAR->GARFTase FGAR Formylglycinamide Ribonucleotide (FGAR) GARFTase->FGAR Purines Purine Nucleotides (ATP, GTP) DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Antifolate C1_in->GARFTase Inhibition

Caption: Signaling pathway of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates.

Xenograft_Experimental_Workflow cluster_setup 1. Model Setup cluster_treatment 2. Treatment Phase cluster_monitoring 3. Data Collection & Analysis cluster_endpoint 4. Study Endpoint Cell_Culture Cancer Cell Culture (e.g., SKOV3, HepG2) Tumor_Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Drug_Administration Administration of this compound or Vehicle Control Randomization->Drug_Administration Tumor_Measurement Regular Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Monitoring Body Weight Monitoring & Health Observation Drug_Administration->Toxicity_Monitoring Data_Analysis Data Analysis (TGI, Statistical Significance) Tumor_Measurement->Data_Analysis Endpoint Euthanasia & Tissue Collection (e.g., for PK/PD analysis) Data_Analysis->Endpoint

Caption: Experimental workflow for a mouse xenograft efficacy study.

References

Application Notes and Protocols for Measuring Antifolate C1 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantitative determination of Antifolate C1, a novel therapeutic agent targeting one-carbon metabolism. The included protocols are intended as a starting point for the development and validation of analytical methods in research and drug development settings.

Introduction to this compound and its Mechanism of Action

Antifolates are a class of drugs that interfere with the metabolic pathways dependent on folic acid (vitamin B9).[1][2][3][4] These pathways are crucial for the synthesis of nucleotides (purines and thymidylate), which are the building blocks of DNA and RNA, and for the metabolism of certain amino acids.[2][3][4][5] By inhibiting key enzymes in the folate cycle, antifolates disrupt DNA replication and cell division, making them effective anticancer agents.[1][3][4][5]

This compound is a novel investigational drug designed to potently and selectively inhibit a key enzyme in the one-carbon (C1) metabolic pathway. Its primary mechanism of action involves the disruption of the supply of one-carbon units required for nucleotide synthesis, thereby leading to cell growth inhibition and apoptosis.[1]

Antifolate_Mechanism cluster_cell Cancer Cell Folate Folate DHF DHF Folate->DHF DHFR THF THF DHF->THF DHFR 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF 5,10-methylene-THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis & Cell Proliferation dTMP->DNA_Synthesis Antifolate_C1 This compound DHFR DHFR Antifolate_C1->DHFR TS TS

Caption: Mechanism of action of this compound.

Analytical Techniques for Quantifying this compound

The accurate measurement of this compound levels in biological matrices is critical for pharmacokinetic studies, dose-response evaluations, and therapeutic drug monitoring. Several analytical techniques can be employed for this purpose, each with its own advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds.[6][7][8][9] For this compound, a reversed-phase HPLC method with UV detection is a robust and cost-effective approach for analysis in plasma and other biological fluids.[6]

Data Presentation: HPLC Method Performance

ParameterPerformance Characteristic
Linearity (R²)≥ 0.999[7][8]
Limit of Detection (LOD)0.005 µg/mL[6]
Limit of Quantification (LOQ)0.02 µg/mL (Estimated)
Precision (%RSD)< 5%[6][7]
Accuracy (% Recovery)95-105%[7]

Experimental Protocol: HPLC-UV Analysis of this compound in Human Plasma

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma_Sample Plasma Sample (100 µL) Protein_Precipitation Add Acetonitrile (300 µL) with Internal Standard Plasma_Sample->Protein_Precipitation Vortex_Centrifuge Vortex (1 min) Centrifuge (10,000 x g, 10 min) Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (N2 stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution Injection Inject 20 µL onto HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Data_Analysis Quantification using Calibration Curve Detection->Data_Analysis

Caption: Experimental workflow for HPLC-UV analysis.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol.[7][9] A typical starting point is a 65:35 (v/v) mixture of water and acetonitrile.[6]

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 20 µL.[7]

    • Detection: UV absorbance at a wavelength appropriate for this compound (e.g., 280 nm).

    • Column Temperature: 25 °C.[7]

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in blank plasma.

    • Process the standards and samples as described above.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical assays.[10][11][12] This technique is particularly suitable for measuring low concentrations of this compound in complex biological matrices.

Data Presentation: LC-MS/MS Method Performance

ParameterPerformance Characteristic
Linearity (R²)≥ 0.99[10][12]
Limit of Detection (LOD)0.07 - 0.52 nmol/L[11]
Limit of Quantification (LOQ)25 pg/mL[12]
Precision (%CV)< 10%[12]
Accuracy (% Recovery)82 - 108%[11]

Experimental Protocol: LC-MS/MS Analysis of this compound in Cells

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Pellet Cell Pellet Lysis Resuspend in ice-cold 80% Methanol with IS Cell_Pellet->Lysis Sonication Sonicate for 15 min Lysis->Sonication Centrifugation Centrifuge (16,000 x g, 3 min) Sonication->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject onto UHPLC Supernatant_Collection->Injection Separation HILIC or C18 Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantify using Stable Isotope Labeled IS Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Methodology:

  • Sample Preparation (Cell Extraction):

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 0.5 mL of ice-cold 80% methanol containing a stable isotope-labeled internal standard of this compound.[10]

    • Sonicate the suspension for 15 minutes in an ice bath.[10]

    • Centrifuge at 16,000 x g for 3 minutes.[10]

    • Collect the supernatant for analysis.

  • LC-MS/MS Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.[10]

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a C18 column depending on the polarity of this compound.[10]

    • Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and acetonitrile.[13]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[12]

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and its internal standard.

  • Data Analysis:

    • Peak areas of this compound and the internal standard are integrated.

    • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

    • The concentration of this compound in the samples is determined from the calibration curve.

Immunoassays

Immunoassays are highly sensitive and specific methods that utilize the binding of an antibody to the target analyte.[14] These assays, such as ELISA or automated turbidimetric immunoassays, can be developed for high-throughput screening of this compound.[14][15]

Data Presentation: Immunoassay Method Performance

ParameterPerformance Characteristic
Linearity (R²)≥ 0.94[15]
Limit of Detection (LOD)As low as 200 pg[14]
Precision (%CV)< 6%[15]
SpecificityHigh, dependent on antibody

Experimental Protocol: Competitive ELISA for this compound

ELISA_Workflow cluster_protocol ELISA Protocol Coating Coat plate with This compound-protein conjugate Blocking Block non-specific sites Coating->Blocking Incubation Add sample/standard and anti-Antifolate C1 antibody Blocking->Incubation Washing_1 Wash plate Incubation->Washing_1 Secondary_Ab Add enzyme-conjugated secondary antibody Washing_1->Secondary_Ab Washing_2 Wash plate Secondary_Ab->Washing_2 Substrate Add substrate Washing_2->Substrate Detection Measure signal (e.g., absorbance) Substrate->Detection

Caption: Experimental workflow for a competitive ELISA.

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with an this compound-protein conjugate.

    • Incubate and then wash the plate.

  • Blocking:

    • Add a blocking buffer to block any remaining non-specific binding sites.

    • Incubate and wash.

  • Competition:

    • Add standards or samples containing this compound, followed by the addition of a specific primary antibody against this compound.

    • Incubate to allow competition between the free this compound in the sample/standard and the coated this compound for binding to the antibody.

    • Wash the plate.

  • Detection:

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Incubate and wash.

    • Add a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent) upon reaction with the enzyme.[16]

  • Data Analysis:

    • Measure the signal intensity. The signal is inversely proportional to the amount of this compound in the sample.

    • Construct a standard curve and determine the concentration of this compound in the samples.

Conclusion

The choice of analytical technique for measuring this compound levels will depend on the specific requirements of the study, including the desired sensitivity, selectivity, throughput, and available instrumentation. For routine analysis in clinical settings, automated immunoassays may be preferred, while LC-MS/MS remains the method of choice for research and development due to its high sensitivity and specificity. HPLC-UV provides a robust and cost-effective alternative for applications where lower sensitivity is acceptable. The protocols provided herein serve as a foundation for the development of validated analytical methods for the quantification of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Antifolate C1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a class of therapeutic agents that interfere with the metabolic processes involving folic acid (vitamin B9).[1][2] They have been successfully employed as anticancer and antimicrobial agents.[1][3] The primary mechanism of action for many antifolates is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.[3][4][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[4][6] Inhibition of DHFR leads to a depletion of THF, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[7]

C1 analogs represent a promising class of antifolates designed for enhanced potency and selectivity. High-throughput screening (HTS) is a crucial methodology for the rapid evaluation of large libraries of these analogs to identify lead compounds with desirable pharmacological properties.[8][9][10] These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the discovery and characterization of novel antifolate C1 analogs that target DHFR.

Signaling Pathway: Folate Metabolism and DHFR Inhibition

The folate metabolic pathway is central to cell proliferation and survival. This compound analogs typically exert their therapeutic effect by inhibiting DHFR, a key enzyme in this pathway. The diagram below illustrates the role of DHFR and the mechanism of its inhibition by antifolates.

Folate_Metabolism cluster_0 Folate Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH THF->DHF dUMP NADPH NADPH NADP NADP+ NADPH->NADP dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis & Cell Proliferation dTMP->DNA TS Thymidylate Synthase (TS) TS->dUMP Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF Catalyzes Antifolate This compound Analogs Antifolate->DHFR Inhibition HTS_Workflow cluster_workflow HTS Workflow for this compound Analogs start Start: Library of This compound Analogs primary_screen Primary Screen: Biochemical DHFR Assay (e.g., Colorimetric) start->primary_screen primary_hits Primary Hits primary_screen->primary_hits dose_response Dose-Response & IC50 Determination primary_hits->dose_response Confirmation secondary_screen Secondary Screen: Cell-Based Proliferation Assay (e.g., MTT Assay) dose_response->secondary_screen validated_hits Validated Hits secondary_screen->validated_hits lead_optimization Lead Optimization validated_hits->lead_optimization

References

Application Note and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Antifolate C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways dependent on folic acid.[1][2][3] These pathways are crucial for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis.[3][4][5] By inhibiting key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), antifolates disrupt DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[3][6][7][8] Antifolate C1 is a novel, potent antifolate compound currently under investigation for its anti-neoplastic properties. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of a human cancer cell line using flow cytometry with propidium iodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[9] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[10] By staining cells with PI and analyzing them by flow cytometry, the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 phase (diploid DNA content, 2N), S phase (intermediate DNA content), and G2/M phase (tetraploid DNA content, 4N). An accumulation of cells in a specific phase of the cell cycle following treatment with a compound like this compound is indicative of cell cycle arrest.[11]

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from a dose-response and time-course experiment investigating the effects of this compound on the cell cycle distribution of a human cervical cancer cell line (HeLa).

Table 1: Dose-Dependent Effects of this compound on Cell Cycle Distribution

Treatment (24 hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound (10 nM)52.8 ± 2.935.1 ± 2.212.1 ± 1.5
This compound (50 nM)45.1 ± 3.548.7 ± 3.16.2 ± 0.9
This compound (100 nM)30.7 ± 2.865.4 ± 4.23.9 ± 0.7
This compound (250 nM)25.3 ± 2.170.1 ± 3.84.6 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of this compound-Induced Cell Cycle Arrest

Treatment (100 nM this compound)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 hours54.8 ± 3.331.2 ± 2.714.0 ± 1.9
6 hours50.1 ± 2.938.5 ± 3.011.4 ± 1.6
12 hours41.3 ± 3.152.9 ± 3.55.8 ± 0.8
24 hours30.7 ± 2.865.4 ± 4.23.9 ± 0.7
48 hours28.9 ± 2.567.2 ± 4.53.9 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

  • HeLa cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (0.25%)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Cell Culture and Treatment

  • Culture HeLa cells in T-25 flasks until they reach approximately 70-80% confluency.

  • For the dose-response experiment, seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the final concentrations (e.g., 10, 50, 100, 250 nM). Include a vehicle control (e.g., 0.1% DMSO).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

  • For the time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at different time points (e.g., 0, 6, 12, 24, 48 hours).

Protocol for Cell Staining with Propidium Iodide

  • Harvest the cells by trypsinization.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.

  • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes.

  • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Transfer the stained cells to flow cytometry tubes.

Flow Cytometry Analysis

  • Acquire data on a flow cytometer.

  • Use a laser to excite the propidium iodide (e.g., 488 nm) and collect the fluorescence emission in the appropriate channel (e.g., FL2 or FL3, typically around 617 nm).

  • Collect at least 10,000 events per sample.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

  • Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.

  • Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.

  • Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis start Seed HeLa Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment harvest Harvest & Fix Cells (70% Ethanol) treatment->harvest stain Stain with Propidium Iodide & RNase A harvest->stain flow Acquire Data on Flow Cytometer stain->flow analysis Analyze Cell Cycle Distribution flow->analysis

Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.

signaling_pathway cluster_drug This compound Action cluster_pathway Folate Metabolism Pathway cluster_outcome Cellular Outcomes antifolate This compound dhfr DHFR antifolate->dhfr Inhibition ts Thymidylate Synthase (TS) antifolate->ts Inhibition purine Purine Synthesis antifolate->purine Inhibition dna_synthesis Decreased dTMP & Purine Nucleotides dhfr->dna_synthesis ts->dna_synthesis purine->dna_synthesis s_phase S-Phase Arrest dna_synthesis->s_phase apoptosis Apoptosis s_phase->apoptosis

Caption: Simplified signaling pathway of this compound-induced S-phase cell cycle arrest.

References

Application Note: Assessing the Metabolic Effects of Antifolate C1 using the Agilent Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular metabolism is a dynamic process that is often reprogrammed in disease states such as cancer. The Agilent Seahorse XF Analyzer is a powerful tool that provides real-time measurements of the two major energy-producing pathways: mitochondrial respiration and glycolysis.[1] It measures the oxygen consumption rate (OCR) as an indicator of oxidative phosphorylation and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[2][3] This technology allows for a detailed assessment of cellular bioenergetics in a multi-well plate format, enabling the study of metabolic responses to genetic modifications, disease progression, or therapeutic agents.[4][5]

Antifolates are a class of antimetabolite drugs that block the action of folic acid (vitamin B9).[6] Folic acid is essential for the synthesis of nucleotides (purines and thymidylates) and several amino acids, which are critical for DNA synthesis, repair, and cell division.[6][7] Many antifolates function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway.[6][8] By disrupting these fundamental cellular processes, antifolates can impede the proliferation of rapidly dividing cells, making them effective chemotherapeutic agents.[7][9]

This application note provides a detailed protocol for using the Seahorse XF Mito Stress Test to evaluate the metabolic effects of a novel therapeutic compound, "Antifolate C1". The protocol outlines the experimental workflow, data analysis, and interpretation for assessing how this compound impacts mitochondrial function and glycolysis in live cells.

Antifolate Mechanism of Action

Antifolates disrupt key metabolic pathways dependent on one-carbon moieties supplied by folates.[7] The primary mechanism involves the inhibition of enzymes crucial for nucleotide biosynthesis, which ultimately hinders DNA and RNA synthesis and repair.[6]

Antifolate_Pathway cluster_cell Cell Cytoplasm Folate Folate (from outside cell) DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF One_Carbon_Pool One-Carbon Metabolism THF->One_Carbon_Pool DHFR DHFR DHFR->DHF Purines Purine Synthesis (dATP, dGTP) One_Carbon_Pool->Purines TS Thymidylate Synthase (TS) One_Carbon_Pool->TS DNA_RNA DNA/RNA Synthesis & Repair Purines->DNA_RNA dTMP Thymidylate (dTMP) TS->dTMP dUMP dUMP dUMP->dTMP dTMP->DNA_RNA Antifolate_C1 This compound Antifolate_C1->DHFR Inhibition

Caption: General signaling pathway of antifolate action.

Seahorse XF Assay Experimental Workflow

The Seahorse XF assay involves a series of steps from cell preparation to data acquisition and analysis. A typical workflow for testing the effects of a compound like this compound using the Mito Stress Test is outlined below.

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Analysis Hydrate 1. Hydrate Sensor Cartridge (Sterile H₂O, 37°C non-CO₂ incubator) Seed 2. Seed Cells (in Seahorse XF Plate) Hydrate->Seed Media_Change 4. Media Change (Replace growth media with XF Assay Media) Calibrate 3. Calibrate Cartridge (Replace H₂O with XF Calibrant) Calibrate->Media_Change Load_Drugs 5. Load Drugs into Cartridge (this compound, Oligomycin, FCCP, Rot/AA) Media_Change->Load_Drugs Run_Assay 6. Run Seahorse Assay (Measure Basal OCR/ECAR, then inject drugs) Load_Drugs->Run_Assay Analyze 7. Data Analysis (Calculate metabolic parameters) Run_Assay->Analyze

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Detailed Experimental Protocols

This protocol is designed for a 96-well Seahorse XF Analyzer but can be adapted for other formats. Optimization of cell density and drug concentrations is critical for robust results.[10][11]

Materials and Reagents
  • Agilent Seahorse XF Analyzer (e.g., XFe96)[1]

  • Agilent Seahorse XF96 Cell Culture Microplates[12]

  • Agilent Seahorse XF96 Sensor Cartridge[12]

  • Agilent Seahorse XF Calibrant[12]

  • Agilent Seahorse XF Base Medium (Bicarbonate-free)[12]

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[10]

  • Culture medium, serum, and supplements for the cell line of choice

  • Sterile, pH 7.4 water for hydrating the sensor cartridge[12]

  • Substrates: Glucose, Sodium Pyruvate, L-Glutamine

Day 1: Cell Seeding and Cartridge Hydration
  • Hydrate Sensor Cartridge: Add 200 µL of sterile water to each well of the XF96 utility plate. Place the sensor cartridge onto the utility plate and incubate overnight at 37°C in a non-CO₂ incubator.[12]

  • Seed Cells: Harvest and count cells. Seed the appropriate number of cells (e.g., 10,000-40,000 cells/well, requires optimization) in 80 µL of standard culture medium into the wells of an XF96 cell culture microplate. Ensure an even distribution of cells. Leave at least four wells with media only for background correction.[13] Incubate the cell plate overnight at 37°C in a humidified CO₂ incubator.

Day 2: Seahorse XF Mito Stress Test
  • Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with desired concentrations of glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4 and keep it warm in a non-CO₂ incubator.[14]

  • Calibrate Sensor Cartridge: Remove the utility plate with the sensor cartridge from the incubator. Replace the sterile water in each well with 200 µL of pre-warmed XF Calibrant. Return the cartridge to the 37°C non-CO₂ incubator for at least 1 hour before the assay.[12]

  • Prepare Cells:

    • Remove the cell plate from the incubator. Gently wash the cells by removing the growth medium and adding 180 µL of pre-warmed XF assay medium. Repeat the wash.[14]

    • Finally, add 180 µL of XF assay medium containing the desired concentration of this compound (or vehicle control) to each well.

    • Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour (or desired pre-treatment time) before placing it in the Seahorse analyzer.[12]

  • Prepare and Load Injection Compounds:

    • Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound according to the manufacturer's instructions or optimized concentrations.

    • Load the compounds into the appropriate injection ports of the sensor cartridge. For an acute exposure experiment, this compound can be loaded into Port A. For pre-treatment, Port A can be loaded with assay medium.

      • Port A: 20 µL of this compound or vehicle (for acute exposure)

      • Port B: 22 µL of Oligomycin (e.g., final concentration 1.5 µM)

      • Port C: 25 µL of FCCP (e.g., final concentration 1.0 µM, requires optimization)

      • Port D: 27 µL of Rotenone/Antimycin A (e.g., final concentration 0.5 µM)[10]

  • Run the Assay:

    • Load the calibrated sensor cartridge into the Seahorse XF Analyzer.

    • Start the run. The software will prompt you to replace the calibrant utility plate with your cell culture plate.

    • The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by sequential injections of the compounds.[4]

Data Presentation and Interpretation

Upon completion, the Seahorse software calculates key metabolic parameters. The data should be normalized to cell number or protein content per well. Below are examples of how to present the quantitative data.

Table 1: Effects of this compound on Mitochondrial Respiration (OCR) Data are presented as mean ± SD, n=6. OCR values in pmol/min.

ParameterVehicle ControlThis compound (1 µM)This compound (10 µM)
Basal Respiration 125.6 ± 8.2110.3 ± 7.585.4 ± 6.1
ATP-Linked Respiration 90.1 ± 6.575.2 ± 5.950.7 ± 4.8
Maximal Respiration 250.8 ± 15.3201.5 ± 12.1130.2 ± 10.5
Spare Respiratory Capacity 125.2 ± 11.191.2 ± 9.844.8 ± 7.3
Proton Leak 35.5 ± 3.135.1 ± 2.834.7 ± 2.5
Non-Mitochondrial Oxygen Consumption 15.2 ± 2.014.9 ± 1.815.5 ± 2.2

Table 2: Effects of this compound on Glycolysis (ECAR) Data are presented as mean ± SD, n=6. ECAR values in mpH/min.

ParameterVehicle ControlThis compound (1 µM)This compound (10 µM)
Basal Glycolysis (ECAR) 35.8 ± 3.142.5 ± 3.955.1 ± 4.8
Glycolytic Capacity (Post-Oligo) 60.2 ± 5.570.1 ± 6.288.9 ± 7.1
Interpretation of Hypothetical Results
  • Decreased Basal and Maximal Respiration: The hypothetical data in Table 1 show that this compound decreases key OCR parameters in a dose-dependent manner. This suggests that the compound may impair mitochondrial function, potentially through off-target effects or as a downstream consequence of depleting nucleotide pools required for mitochondrial DNA replication or protein synthesis.

  • Increased Glycolysis (ECAR): The corresponding increase in ECAR (Table 2) could indicate a compensatory metabolic shift. Cells may upregulate glycolysis to meet their ATP demands when mitochondrial respiration is compromised, a phenomenon similar to the Warburg effect.

  • Reduced Spare Respiratory Capacity: A significant drop in spare respiratory capacity indicates that the cells have a reduced ability to respond to additional energetic demands, making them more vulnerable to stress.

Application Notes & Troubleshooting

  • Cell Seeding is Critical: Uneven cell distribution or suboptimal cell numbers can lead to high well-to-well variation. Ensure a single-cell suspension and optimize seeding density for your cell type to achieve a basal OCR between 50-200 pmol/min for most cancer cell lines.[13]

  • FCCP Concentration: The optimal concentration of the uncoupler FCCP varies significantly between cell types. A titration experiment is highly recommended to determine the concentration that yields the maximal OCR.[11]

  • Compound Solubility and Vehicle Effects: Ensure this compound is fully dissolved in the assay medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept low (typically <0.1%) to avoid solvent-induced metabolic changes.

  • Acute vs. Long-Term Exposure: The protocol describes a short-term (1-2 hour) exposure. To study long-term effects, cells can be treated with this compound for 24-72 hours in the incubator before performing the assay.[10]

  • Low OCR Readings: If basal OCR is unexpectedly low, consider increasing the cell number, checking the viability of the cells, or ensuring the assay medium contains adequate substrates.[13]

  • No Drug Response: If mitochondrial inhibitors do not produce the expected change in OCR, confirm the correct preparation and loading of the drugs. For tissue samples, drug penetration can be a limiting factor.[15]

References

Application Notes and Protocols for Studying Antifolate C1 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways dependent on folic acid (vitamin B9).[1] By inhibiting key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), antifolates disrupt the synthesis of purines and pyrimidines, essential precursors for DNA and RNA synthesis.[2][3] This disruption leads to the inhibition of cell division and protein synthesis, making them effective agents against rapidly proliferating cells, such as those found in cancer.[2]

This document provides detailed application notes and protocols for the preclinical evaluation of Antifolate C1 , a novel investigational antifolate compound, in combination with other therapeutic agents. Due to the limited publicly available information on this compound, the protocols and conceptual frameworks presented here are based on established methodologies for studying other antifolate drugs. It is presumed that this compound, like other compounds in its class, inhibits the folate cycle and may modulate purine sensing pathways, similar to methotrexate.[4]

Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[5] The systematic in vitro and in vivo evaluation of this compound in combination with other drugs is crucial for identifying synergistic interactions and informing clinical trial design.

I. Mechanism of Action and Signaling Pathways

Antifolates primarily exert their cytotoxic effects by disrupting the folate cycle, which is essential for the de novo synthesis of nucleotides.[1][6]

Key Enzymes in the Folate Pathway Targeted by Antifolates:

  • Dihydrofolate Reductase (DHFR): Catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). Inhibition of DHFR leads to a depletion of THF, a crucial cofactor for one-carbon metabolism.[2][3]

  • Thymidylate Synthase (TS): Catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary step in DNA synthesis.[6]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Enzymes involved in the de novo purine synthesis pathway.[6]

The inhibition of these enzymes by antifolates leads to an imbalance in the nucleotide pool, triggering cell cycle arrest, primarily in the S-phase, and ultimately leading to apoptosis.[2] Some antifolates, like methotrexate, can also modulate mTORC1 signaling by affecting purine sensing.[4]

cluster_FolateCycle Folate Cycle cluster_AntifolateAction This compound Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF TS Purine_Synthesis De Novo Purine Synthesis THF->Purine_Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_RNA_Synthesis DNA & RNA Synthesis dTMP->DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis DHFR DHFR TS TS Antifolate_C1 This compound Antifolate_C1->DHFR Inhibition Antifolate_C1->TS Inhibition

Caption: Simplified diagram of the folate cycle and the inhibitory action of this compound.

II. In Vitro Combination Studies

The initial evaluation of this compound in combination therapy should be performed in vitro using a panel of relevant cancer cell lines.

A. Experimental Workflow for In Vitro Synergy Screening

cluster_Workflow In Vitro Synergy Screening Workflow start Select Cancer Cell Line Panel single_agent Determine IC50 of Single Agents (this compound & Combination Drug) start->single_agent combination_design Design Drug Combination Matrix (e.g., 6x6 dose matrix) single_agent->combination_design cell_seeding Seed Cells in 96-well or 384-well Plates combination_design->cell_seeding drug_treatment Treat Cells with Single Agents and Combinations cell_seeding->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability_assay data_analysis Data Analysis and Synergy Scoring (Loewe, Bliss, HSA) viability_assay->data_analysis end Identify Synergistic Combinations data_analysis->end

Caption: A typical workflow for in vitro drug combination screening.

B. Detailed Experimental Protocols

1. Cell Culture

  • Select a panel of cancer cell lines relevant to the intended therapeutic indication.

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.

2. Single-Agent Dose-Response Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug(s).

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well).

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of each drug in culture medium.

    • Treat cells with a range of concentrations for each drug. Include a vehicle control.

    • Incubate for 72 hours.

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Normalize the data to the vehicle control and plot the dose-response curves.

    • Calculate the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

3. Drug Combination Matrix Assay

  • Objective: To assess the synergistic, additive, or antagonistic effects of this compound in combination with another drug.

  • Procedure:

    • Based on the single-agent IC50 values, design a dose matrix (e.g., 6x6 or 8x8) covering a range of concentrations above and below the IC50 for each drug.

    • Seed cells in 384-well plates.

    • Treat cells with the drug combination matrix, including single-agent controls and a vehicle control.

    • Incubate for 72 hours.

    • Measure cell viability.

C. Data Presentation and Synergy Analysis

The results of the drug combination studies should be analyzed using established models of synergy.[7]

Synergy Scoring Models:

  • Highest Single Agent (HSA) Model: The expected combination effect is the higher of the two single-agent effects. Synergy is observed when the combination effect is greater than the HSA prediction.[7]

  • Loewe Additivity Model: This model assumes that the two drugs have similar mechanisms of action. A combination index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.[7]

  • Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is observed when the combination effect is greater than the product of the individual drug effects.[7]

Quantitative Data Summary:

The synergy scores should be summarized in a clear and structured table for easy comparison across different cell lines and drug combinations.

Cell LineCombination DrugSynergy Score (Loewe)Synergy Score (Bliss)Synergy Score (HSA)
A549 Paclitaxel0.715.212.5
Cisplatin0.98.56.1
MCF-7 Paclitaxel0.618.915.3
Cisplatin1.1-2.3-4.7
HCT116 Paclitaxel0.811.49.8
Cisplatin0.716.713.2

Note: The data in this table is hypothetical and for illustrative purposes only.

III. In Vivo Combination Studies

Promising synergistic combinations identified in vitro should be validated in vivo using appropriate animal models, such as patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).[8]

A. Experimental Workflow for In Vivo Synergy Studies

cluster_Workflow In Vivo Synergy Study Workflow start Select Animal Model (e.g., CDX, PDX) tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize Animals into Treatment Groups (Vehicle, Drug A, Drug B, Combination) tumor_growth->randomization treatment Administer Treatments randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., tumor volume, time) monitoring->endpoint data_analysis Data Analysis and Synergy Assessment endpoint->data_analysis end Determine In Vivo Efficacy data_analysis->end

Caption: A standard workflow for conducting in vivo drug combination studies.

B. Detailed Experimental Protocol

1. Animal Model

  • Use immunodeficient mice (e.g., nude or NSG mice) for xenograft studies.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation and Growth Monitoring

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

3. Treatment

  • Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into four treatment groups:

    • Vehicle Control

    • This compound alone

    • Combination Drug alone

    • This compound + Combination Drug

  • Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Monitor animal body weight and overall health throughout the study as a measure of toxicity.

C. Data Presentation and Analysis

The primary endpoint of in vivo studies is typically tumor growth inhibition (TGI).

Tumor Growth Inhibition (TGI) Calculation:

TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

Synergy Assessment:

In vivo synergy can be assessed by comparing the TGI of the combination group to the TGI of the single-agent groups. A greater-than-additive effect suggests synergy. Statistical analysis (e.g., two-way ANOVA) should be used to determine the significance of the observed effects.[8]

Quantitative Data Summary:

Treatment GroupMean Tumor Volume (mm³) at Endpoint% TGIBody Weight Change (%)
Vehicle Control 1500 ± 250-+5
This compound 900 ± 18040-2
Drug X 1050 ± 21030-1
This compound + Drug X 300 ± 9080-5

Note: The data in this table is hypothetical and for illustrative purposes only.

IV. Conclusion

The systematic evaluation of this compound in combination therapy, following the detailed protocols outlined in these application notes, will provide crucial insights into its therapeutic potential. By identifying synergistic drug combinations through rigorous in vitro screening and in vivo validation, researchers can accelerate the development of more effective cancer therapies. The use of structured data presentation and clear visualizations will facilitate the interpretation and communication of these findings within the scientific community.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antifolate C1 Dosage and Scheduling In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antifolate, C1.

Frequently Asked Questions (FAQs)

Q1: What is Antifolate C1 and how does it fundamentally differ from methotrexate?

A1: this compound is a novel 2,4-diaminopyrimidine-based antifolate that, like methotrexate (MTX), inhibits dihydrofolate reductase (DHFR), a key enzyme in one-carbon metabolism.[1][2] The primary difference lies in their efficacy based on the cellular expression of folylpolyglutamate synthetase (FPGS). Methotrexate requires polyglutamylation by FPGS for intracellular accumulation and optimal activity.[3][4] In contrast, C1's efficacy is enhanced in FPGS-deficient contexts. This is because reduced intracellular folates (which are substrates for FPGS) lead to less competition for DHFR binding.[1][2] Consequently, C1 may be particularly effective in treating tumors that have developed resistance to methotrexate due to FPGS depletion.[1][2]

Q2: What is the detailed mechanism of action for this compound?

A2: this compound exerts its cytotoxic effects by targeting the folate metabolic pathway. It directly binds to and inhibits dihydrofolate reductase (DHFR), which is essential for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[1][5] THF and its derivatives are crucial cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4][6][7] By inhibiting DHFR, C1 depletes the intracellular pool of reduced folates, leading to the arrest of DNA synthesis and ultimately, cell death.[1][6] While it shares DHFR as a target with methotrexate, C1's binding mode is partially overlapping but displays a reduced binding surface, resulting in a weaker binding affinity compared to methotrexate in in-vitro experiments.[1]

Q3: How does the expression level of FPGS in tumor cells affect the efficacy of C1 versus methotrexate?

A3: The expression level of Folylpolyglutamate Synthetase (FPGS) is a critical determinant of sensitivity to C1 and methotrexate.

  • High FPGS Expression: Cells with high FPGS levels are generally more sensitive to methotrexate. FPGS adds glutamate residues to methotrexate, trapping it inside the cell and enhancing its inhibitory activity.[5]

  • Low FPGS Expression: Conversely, cells with low or deficient FPGS expression exhibit resistance to methotrexate due to poor intracellular retention.[1][8] These same cells, however, show increased sensitivity to C1.[1][2] C1's efficacy is optimal in these contexts because of decreased competition with naturally occurring intracellular folates for binding to DHFR.[1] Therefore, C1 presents a promising therapeutic strategy for tumors that have acquired methotrexate resistance through the downregulation of FPGS.[1][2]

Q4: What are the key starting points for designing an in vivo dosage and scheduling study for C1?

A4: Designing an in vivo study for a novel compound like C1 requires a systematic approach, starting from in vitro data and progressing to animal models.

  • Determine In Vitro Potency: Establish the IC50 values of C1 in your specific cancer cell lines of interest to understand its intrinsic potency.[1]

  • Pharmacokinetic (PK) Studies: Conduct initial PK studies in the selected animal model (e.g., mice) to determine key parameters like half-life, clearance, and bioavailability.[9] This information is crucial for selecting a rational dosing schedule.

  • Maximum Tolerated Dose (MTD): Perform a dose-escalation study to identify the MTD. This involves administering increasing doses of C1 to groups of animals and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, hematological abnormalities).[10][11]

  • Efficacy Studies: Once the MTD is established, design efficacy studies in tumor-bearing animals (e.g., xenograft models). A common starting point is to test doses at, and below, the MTD (e.g., MTD, 75% MTD, 50% MTD). The schedule should be informed by the drug's half-life. For instance, if the half-life is short, more frequent administration (e.g., daily) may be necessary, whereas a longer half-life might allow for intermittent scheduling (e.g., twice weekly).[12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor in vivo efficacy despite high in vitro potency 1. Suboptimal dosage or scheduling. 2. Poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability). 3. High FPGS expression in the in vivo tumor model, leading to competition with intracellular folates. 4. Development of other resistance mechanisms in vivo.[4][8]1. Re-evaluate the MTD and test a range of doses and schedules based on PK data.[10] 2. Perform a full pharmacokinetic analysis to understand drug exposure in the animal model.[9] Consider alternative formulations or routes of administration. 3. Characterize the FPGS expression level of your xenograft tumor. If high, methotrexate may be a more suitable compound. C1 is expected to perform better in FPGS-low models.[1] 4. Analyze tumor samples post-treatment to investigate potential resistance pathways (e.g., DHFR gene amplification).[8]
Excessive toxicity observed (e.g., significant weight loss, mortality) 1. Dose exceeds the Maximum Tolerated Dose (MTD). 2. Inappropriate dosing schedule (e.g., too frequent). 3. Nutritional deficiencies in the animal model. 4. Unexpected interaction with other experimental variables.1. Reduce the dose. Ensure the MTD was accurately determined. 2. Increase the interval between doses (e.g., from every day to every other day).[12] 3. Consider supplementation with folic acid and vitamin B12, which has been shown to reduce the toxicity of other antifolates like pemetrexed without compromising efficacy.[3][13] However, this must be carefully validated for C1. 4. Review all experimental protocols to identify any confounding factors.
High variability in tumor response between animals 1. Inconsistent drug administration (e.g., variable injection volume or location). 2. Heterogeneity of the tumor model. 3. Differences in individual animal metabolism and drug clearance.1. Ensure consistent and accurate dosing technique for all animals. 2. Use a well-characterized and homogeneous cell line for xenografts. Increase the number of animals per group to improve statistical power. 3. While difficult to control, collecting satellite PK data from a subset of animals can help correlate drug exposure with response.

Quantitative Data Summary

Table 1: In Vitro DHFR Inhibition and Binding Affinity

CompoundIn Vitro hDHFR IC50 (µM)Dissociation Constant (Kd) for hDHFR (nM)
C1 ~1.028
Methotrexate < 0.1 (estimated from graph)5
Data sourced from van der Velden et al., 2023.[1]

Table 2: Comparative Growth Inhibition (IC50) in Cancer Cell Lines

Cell LineC1 IC50 (nM)Methotrexate IC50 (nM)Notes
A549 10 - 10010 - 100Similar sensitivity
HCT116 1 - 1010 - 100More sensitive to C1
K562 100 - 10001 - 10More sensitive to Methotrexate
IC50 ranges are estimated from graphical data presented in van der Velden et al., 2023.[1] The study notes that IC50 values between C1 and methotrexate did not correlate across a larger panel of cell lines, with some lines showing up to 50-fold differences in sensitivity.[1]

Experimental Protocols

Protocol 1: In Vitro Human DHFR (hDHFR) Activity Assay

This protocol is based on methods used to assess the inhibitory activity of C1 on hDHFR.[1]

  • Reagents: Recombinant human DHFR, NADPH, Dihydrofolate (DHF), Reaction Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mg/ml BSA).

  • Procedure: a. Prepare a serial dilution of this compound and the control compound (methotrexate). b. In a 96-well UV-transparent plate, add the reaction buffer. c. Add the hDHFR enzyme and the diluted inhibitor (C1 or methotrexate). Incubate for 10 minutes at room temperature. d. To initiate the reaction, add a mixture of DHF (e.g., to a final concentration of 50 µM) and NADPH (e.g., to a final concentration of 60 µM). e. Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to DHFR activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol determines the direct binding of C1 to DHFR in living cells by measuring changes in protein thermal stability.[1]

  • Cell Culture and Treatment: a. Culture cells (e.g., HEK293T overexpressing HA-tagged DHFR) to ~80% confluency. b. Treat the cells with the vehicle (DMSO), 10 µM C1, or 10 µM methotrexate for 1 hour at 37°C.

  • Heating and Lysis: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 42°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. c. Lyse the cells by freeze-thaw cycles. d. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Analysis: a. Collect the supernatant (soluble fraction). b. Analyze the protein levels of DHFR and control proteins (e.g., AKT, actin) by Western blot. c. A compound that binds to the target protein will stabilize it, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for assessing the anti-tumor efficacy of C1 in vivo.

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse. Select a cell line with known FPGS status relevant to your hypothesis (e.g., an FPGS-deficient line to test C1's specific efficacy).

  • Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²)/2. b. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, C1 at different doses, positive control like methotrexate).

  • Drug Administration: a. Prepare the drug formulation for the chosen route of administration (e.g., intraperitoneal injection, oral gavage). b. Administer the treatment according to the predetermined dose and schedule. c. Monitor the animals' health daily, including body weight, as an indicator of toxicity.

  • Efficacy Measurement: a. Measure tumor volumes 2-3 times per week. b. At the end of the study (when tumors in the vehicle group reach a maximum allowed size), euthanize the animals and excise the tumors.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Visualizations

Antifolate_Mechanism_of_Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) (Active Folate) Biosynthesis Synthesis of: - Purines - Thymidylate (DNA) - Amino Acids THF->Biosynthesis One-Carbon Donor DHFR->THF Reduction C1 This compound C1->DHFR Inhibition MTX Methotrexate MTX->DHFR Inhibition Cell_Growth Cell Proliferation & Survival Biosynthesis->Cell_Growth

Caption: Mechanism of action for this compound targeting DHFR.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study start Select Animal & Tumor Model implant Tumor Cell Implantation start->implant randomize Tumor Growth & Randomization implant->randomize treat Treatment Phase (Vehicle, C1 Doses) randomize->treat monitor Monitor Tumor Volume & Animal Health treat->monitor monitor->treat Repeated Cycles end_study Endpoint Met: Euthanasia monitor->end_study analyze Tumor Excision & Data Analysis end_study->analyze

Caption: General experimental workflow for in vivo C1 efficacy studies.

Troubleshooting_Tree start Poor In Vivo Efficacy? pk_issue Check PK Data: Is Drug Exposure Adequate? start->pk_issue dose_issue Dose/Schedule Optimization: - Increase Dose/Frequency - Re-evaluate MTD pk_issue->dose_issue No target_issue Model Appropriate? Check FPGS Status pk_issue->target_issue Yes formulation_issue Consider Reformulation or New Route of Administration dose_issue->formulation_issue fpgs_high FPGS is High: Model may not be optimal for C1. Consider MTX. target_issue->fpgs_high Yes fpgs_low FPGS is Low: Investigate other resistance mechanisms (e.g., DHFR amplification). target_issue->fpgs_low No

Caption: Troubleshooting logic for poor in vivo efficacy of C1.

References

Technical Support Center: Troubleshooting Antifolate C1 Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifolate C1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential instability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as AGF94, is a de novo purine biosynthesis inhibitor. It belongs to the pyrrolo[2,3-d]pyrimidine class of antifolates. Its IUPAC name is (S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-2-carbonyl}-amino)-pentanedioic acid.

Q2: My experimental results with this compound are inconsistent. Could this be due to compound instability?

Yes, inconsistent results are a common symptom of compound degradation. Antifolates, including those with a pyrrolo[2,3-d]pyrimidine core, can be susceptible to degradation under various experimental conditions, leading to reduced potency and variable results. It is crucial to ensure the stability of your this compound solutions throughout your experiments.

Q3: What are the primary factors that can cause this compound to degrade in solution?

Several factors can contribute to the degradation of this compound in solution. The most common are:

  • pH: Antifolates exhibit pH-dependent stability. Acidic or alkaline conditions can accelerate hydrolysis.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[1][2]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can cause oxidative degradation.[2][3]

Q4: What are the likely degradation pathways for this compound?

Based on studies of similar pyrrolo[2,3-d]pyrimidine-based antifolates like pemetrexed, the primary degradation pathways for this compound are likely to be hydrolysis and oxidation .[2][3] Hydrolysis can lead to the cleavage of amide bonds, while oxidation can modify the pteridine ring system.

Q5: I am observing precipitation in my this compound working solution. What could be the cause?

Precipitation can occur for several reasons:

  • Low Solubility: this compound is soluble in DMSO. If the final concentration of DMSO in your aqueous working solution is too low, the compound may precipitate.

  • pH-dependent Solubility: Changes in the pH of your buffer system could reduce the solubility of this compound.

  • Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound instability.

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
Potential Cause Recommended Action
Compound Degradation 1. Verify Stock Solution Integrity: Use an analytical method like HPLC to check the purity of your stock solution.[2][4] 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock solution immediately before your experiment. 3. Optimize Storage: Ensure your stock solutions are stored correctly (see Q&A on storage).
Incorrect Concentration 1. Recalculate Dilutions: Double-check all calculations for preparing working solutions from your stock. 2. Calibrate Pipettes: Ensure all pipettes used for dilutions are properly calibrated.
Issue 2: Visible Changes in Solution (Color Change, Precipitation)
Potential Cause Recommended Action
Chemical Instability 1. Review Solution Preparation: Ensure the solvent and buffer system are compatible with this compound. 2. Control Environmental Factors: Protect solutions from light and maintain appropriate temperatures.
Precipitation 1. Increase DMSO Concentration: If using aqueous buffers, ensure the final DMSO concentration is sufficient to maintain solubility. 2. Adjust pH: Check the pH of your final working solution to ensure it is within a range that favors solubility. 3. Filter Solution: If precipitation is observed, filter the solution through a 0.22 µm filter before use to remove insoluble particles, but be aware this will lower the effective concentration.

Data Presentation

Table 1: Summary of Pemetrexed Degradation Under Forced Stress Conditions [2][5]

Stress ConditionTemperatureDurationpHPercent Degradation
Acid Hydrolysis 80°C24 hours1~15%
Base Hydrolysis 80°C24 hours13~10%
Oxidative Room Temp24 hours7~20% (with 3% H₂O₂)
Thermal 105°C7 daysSolid~5%
Photolytic (UV) Room Temp10 hours7~10%

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protecting (amber) vials.[6] This prevents repeated freeze-thaw cycles and exposure to air and moisture.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[7]

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is adapted from general guidelines for forced degradation studies.[3][8][9][10]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in a suitable buffer) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

Protocol 3: Stability-Indicating HPLC Method

A reversed-phase HPLC method is suitable for assessing the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a common wavelength for similar compounds is around 228 nm).[5]

  • Injection Volume: 10-20 µL.

  • Analysis: The percentage of intact this compound is calculated by comparing the peak area at a given time point to the initial peak area (time zero). The appearance of new peaks indicates the formation of degradation products.

Visualizations

Antifolate_C1_Degradation_Pathways Antifolate_C1 This compound Hydrolysis_Products Hydrolysis Products (e.g., cleaved amide bond) Antifolate_C1->Hydrolysis_Products  H₂O / H⁺ or OH⁻ Oxidation_Products Oxidation Products (e.g., modified pteridine ring) Antifolate_C1->Oxidation_Products  O₂ / Light / Peroxides Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photostability Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data Troubleshooting_Logic Start Inconsistent Results or Precipitation Observed Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Verify Stock Solution Storage Start->Check_Storage Modify_Protocol Modify Protocol (e.g., solvent, pH) Check_Prep->Modify_Protocol Check_Purity Analyze Stock Purity (e.g., HPLC) Check_Storage->Check_Purity Fresh_Sol Prepare Fresh Working Solutions Check_Purity->Fresh_Sol End Problem Resolved Fresh_Sol->End Modify_Protocol->End

References

minimizing off-target effects of Antifolate C1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Antifolate C1, a novel dihydrofolate reductase (DHFR) inhibitor. This resource offers troubleshooting advice and frequently asked questions to help minimize potential off-target effects and optimize experimental outcomes.

Troubleshooting Guide

Issue 1: High cell toxicity or unexpected off-target effects observed.

  • Question: My cells are showing higher than expected toxicity, or I suspect off-target effects. What are the potential causes and how can I mitigate this?

    Answer: High toxicity may result from several factors. This compound, as a DHFR inhibitor, primarily affects rapidly dividing cells by disrupting DNA and RNA synthesis.[1][2] However, excessive toxicity could indicate off-target effects or suboptimal experimental conditions.

    Troubleshooting Steps:

    • Confirm On-Target Activity: First, verify that the observed effects are due to the inhibition of the folate pathway. This can be done by performing rescue experiments. Supplementing the cell culture medium with metabolites that are downstream of DHFR, such as thymidine, hypoxanthine, and glycine, should rescue the cells from C1-induced toxicity if the effects are on-target.

    • Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. The IC50 can vary significantly between cell lines.[1][3]

    • Assess FPGS Expression: this compound is particularly effective in cells with low expression of folylpolyglutamate synthetase (FPGS).[1][4] If your cell line has high FPGS levels, it might be more sensitive to classical antifolates like methotrexate. Consider characterizing the FPGS status of your cells.

    • Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the toxicity at the final concentration used in your experiments. Run a vehicle-only control.

Issue 2: Inconsistent or lack of efficacy of this compound.

  • Question: I am not observing the expected growth inhibition or cellular response with this compound. What could be the reason?

    Answer: The efficacy of this compound is highly dependent on the cellular context, particularly the expression level of FPGS.[1][4]

    Troubleshooting Steps:

    • Verify FPGS Status: this compound shows optimal efficacy in FPGS-deficient contexts due to reduced competition with intracellular folates for DHFR binding.[1][2][4] If your cells have high FPGS expression, they may be less sensitive to C1. You can assess FPGS levels via qPCR or Western blotting.

    • Check Drug Integrity: Ensure the proper storage and handling of the this compound compound to prevent degradation. Prepare fresh stock solutions for your experiments.

    • Optimize Treatment Duration: The effects of antifolates on cell proliferation are cell-cycle dependent and may require a sufficient duration of exposure to become apparent.[1] Consider extending the treatment duration.

    • Consider Cellular Uptake: While this compound is a non-classical antifolate and its uptake is independent of polyglutamylation, factors affecting general drug uptake could play a role.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    A1: this compound is a potent, non-classical antifolate that acts as a direct inhibitor of dihydrofolate reductase (DHFR).[1][2][3] By inhibiting DHFR, C1 blocks the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), which is essential for the synthesis of nucleotides and certain amino acids, thereby leading to the inhibition of DNA and RNA synthesis and cell proliferation.[1]

  • Q2: How does this compound differ from methotrexate?

    A2: While both this compound and methotrexate target DHFR, they have key differences. This compound is a 2,4-diaminopyrimidine derivative and is structurally distinct from methotrexate.[1] A crucial difference lies in their interaction with folylpolyglutamate synthetase (FPGS). Methotrexate requires polyglutamylation by FPGS for its intracellular retention and full activity. In contrast, this compound's efficacy is independent of and even enhanced in cells with low FPGS levels.[1][4] This makes C1 effective in overcoming methotrexate resistance that arises from FPGS deficiency.[1][5]

  • Q3: What are the known on-target and potential off-target effects of this compound?

    A3: The primary on-target effect of this compound is the inhibition of DHFR, leading to the disruption of one-carbon metabolism.[1] Potential off-target effects, while not extensively documented for C1 specifically, are a general concern for antifolate drugs. These can include effects on other folate-dependent enzymes if the concentration is excessively high. The most common side effects of antifolates in a clinical setting are related to their impact on rapidly dividing healthy cells, such as those in the bone marrow and gastrointestinal tract.

  • Q4: How can I determine the optimal working concentration of this compound for my experiments?

    A4: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability or proliferation in your specific cell line. A starting point for the concentration range can be guided by published data.[1]

  • Q5: Are there specific cell lines that are known to be particularly sensitive or resistant to this compound?

    A5: Yes, the sensitivity to this compound is strongly correlated with the expression of FPGS. Cell lines with low FPGS expression are generally more sensitive to C1, while those with high FPGS expression may be more resistant.[1][4] It has been shown that FPGS-deficient patient-derived colorectal cancer organoids exhibit enhanced sensitivity to C1.[1][2]

Quantitative Data Summary

ParameterThis compoundMethotrexateNotes
Target human Dihydrofolate Reductase (hDHFR)human Dihydrofolate Reductase (hDHFR)Both are potent inhibitors of hDHFR.
In vitro hDHFR IC50 ~1 µMNot directly compared in the same assayMeasured in the presence of 50 µM DHF.[1]
hDHFR Binding Affinity (Kd) 28 nM5 nMDetermined by Isothermal Titration Calorimetry.[1][3]
FPGS Dependency Independent (more effective in low FPGS)Dependent (requires polyglutamylation)This is a key differentiator in their mechanism of action.[1]

Experimental Protocols

1. In Vitro DHFR Inhibition Assay

  • Objective: To measure the inhibitory activity of this compound on recombinant human DHFR (hDHFR).

  • Methodology:

    • Reactions are performed in a buffer containing 50 mM TES (pH 7.0), 0.5 mM dithiothreitol, 1 mg/ml bovine serum albumin, 50 µM dihydrofolate (DHF), and 60 µM NADPH.

    • Add varying concentrations of this compound or methotrexate to the reaction mixture.

    • Initiate the reaction by adding recombinant hDHFR.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction and determine the IC50 value for the inhibitor.[1][3]

2. Cell Viability Assay

  • Objective: To determine the cytotoxic effect of this compound on a specific cell line.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • After the incubation period, add a viability reagent such as Resazurin or perform an MTT assay.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

    • Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value.

3. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the binding affinity (dissociation constant, Kd) of this compound to hDHFR.

  • Methodology:

    • Prepare solutions of hDHFR in the sample cell and this compound in the injection syringe in a suitable buffer (e.g., PBS).

    • Perform a series of injections of the this compound solution into the hDHFR solution while measuring the heat change.

    • Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1][3]

Visualizations

Folate_Pathway_and_Antifolate_Action cluster_Extracellular Extracellular cluster_Intracellular Intracellular Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Cellular Uptake & Metabolism DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) dUMP dUMP THF->dUMP Cofactor Purines Purine Synthesis THF->Purines Cofactor TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purines->DNA/RNA Synthesis DHFR->THF Product TS->dTMP C1 This compound C1->DHFR Inhibits MTX Methotrexate MTX->DHFR Inhibits

Caption: Folate metabolism and the inhibitory action of this compound on DHFR.

C1_vs_MTX_Mechanism cluster_HighFPGS High FPGS Cells cluster_LowFPGS Low FPGS Cells (e.g., MTX Resistant) MTX_High Methotrexate (High Efficacy) FPGS_High High FPGS Activity MTX_High->FPGS_High Polyglutamylation (Retention & Activity) C1_High This compound (Lower Efficacy) DHFR Inhibition DHFR Inhibition C1_High->DHFR Inhibition Competition with high intracellular folates FPGS_High->DHFR Inhibition MTX_Low Methotrexate (Low Efficacy) FPGS_Low Low FPGS Activity MTX_Low->FPGS_Low Inefficient Polyglutamylation C1_Low This compound (High Efficacy) C1_Low->DHFR Inhibition Reduced competition with folates

Caption: Differential efficacy of this compound and Methotrexate based on FPGS status.

Experimental_Workflow start Start: Select Cell Line fpgs Assess FPGS Expression (qPCR / Western Blot) start->fpgs dose_response Perform Dose-Response Assay (e.g., Resazurin) fpgs->dose_response ic50 Determine IC50 Value dose_response->ic50 rescue Conduct Rescue Experiment (Thymidine, Hypoxanthine, Glycine) ic50->rescue on_target Confirm On-Target Activity rescue->on_target end Proceed with Further Experiments on_target->end

Caption: Workflow for characterizing the activity of this compound in a new cell line.

References

Technical Support Center: Addressing Antifolate C1 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating antifolate C1 resistance in cancer cells. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of antifolate resistance in cancer cells?

A1: Antifolate resistance is a multifaceted phenomenon. The primary mechanisms include:

  • Reduced Drug Influx: Decreased expression or function of the Reduced Folate Carrier (RFC), the primary transporter for folates and antifolates like methotrexate into the cell.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), which actively pump antifolates out of the cell.

  • Target Enzyme Alterations:

    • Gene Amplification: Increased copy number of the Dihydrofolate Reductase (DHFR) gene, leading to higher levels of the DHFR enzyme, the primary target of methotrexate.[2] This increased enzyme concentration requires higher drug levels for effective inhibition.

    • Gene Mutation: Mutations in the DHFR gene can reduce its binding affinity for antifolates, rendering the drug less effective.[2]

  • Impaired Polyglutamylation: Decreased activity of the enzyme folylpolyglutamate synthetase (FPGS), which is responsible for adding glutamate residues to intracellular antifolates. Polyglutamylation traps the drug inside the cell and increases its inhibitory activity. Impaired polyglutamylation leads to reduced drug retention and efficacy.

Q2: How can I develop an antifolate-resistant cancer cell line in the lab?

A2: Developing an antifolate-resistant cell line typically involves continuous exposure of a parental, sensitive cell line to gradually increasing concentrations of the antifolate drug (e.g., methotrexate). This process selects for cells that have acquired resistance mechanisms. It is a time-consuming process that can take several months. It is crucial to start with a well-characterized parental cell line and to perform regular validation to confirm the resistant phenotype.

Q3: What are the key differences to consider when working with 2D versus 3D cell culture models for studying antifolate resistance?

A3: 3D cell culture models, such as spheroids or organoids, often exhibit higher drug resistance compared to traditional 2D monolayers. This is attributed to several factors, including:

  • Limited Drug Penetration: The dense structure of 3D models can hinder the diffusion of antifolates to cells in the core.

  • Cellular Heterogeneity: 3D cultures better mimic the heterogeneity of tumors, with cells in different proliferative and metabolic states, which can affect drug sensitivity.

  • Altered Gene Expression: Cells grown in 3D can have different gene expression profiles, potentially leading to the upregulation of resistance-associated genes.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)

Q: My IC50 values for methotrexate against my cancer cell line are highly variable between experiments. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common issue. Here are some potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Different Cell Growth Rates Resistant cell lines often grow slower than their sensitive counterparts. Ensure that the cell seeding density is optimized for each cell line to ensure they are in the logarithmic growth phase during drug treatment. You may need to seed the resistant cells at a higher density or allow them to attach for a longer period before adding the drug.[3]
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into each well. Pipetting errors can lead to significant variations in cell numbers per well.[4]
Edge Effects in 96-well Plates The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media.[4]
Contamination Mycoplasma or bacterial contamination can significantly alter cell metabolism and growth, leading to unreliable MTT results. Regularly test your cell lines for contamination.
Incomplete Formazan Solubilization Ensure complete solubilization of the formazan crystals by adding the solubilizing agent (e.g., DMSO) and incubating for a sufficient time with gentle shaking. Visually inspect the wells under a microscope to confirm that all crystals have dissolved.
Phenol Red Interference Phenol red in the culture medium can interfere with the absorbance reading. For the final step of the MTT assay, it is advisable to use phenol red-free medium.
Issue 2: No Significant Difference in DHFR Expression Between Sensitive and Resistant Cells

Q: I performed a Western blot for DHFR, but I don't see a significant increase in its expression in my methotrexate-resistant cell line compared to the sensitive parental line. What should I investigate?

A: While DHFR amplification is a common mechanism of methotrexate resistance, it is not the only one. If you do not observe increased DHFR protein levels, consider the following:

Potential CauseTroubleshooting Steps
Alternative Resistance Mechanisms Your resistant cell line may have developed other resistance mechanisms, such as: - Reduced methotrexate uptake (downregulation of RFC). - Increased methotrexate efflux (upregulation of ABC transporters). - A mutation in the DHFR enzyme that reduces its affinity for methotrexate. - Impaired polyglutamylation.
Technical Issues with Western Blot Poor antibody quality: Ensure your DHFR antibody is validated for Western blotting and recognizes the protein from your species of interest. Insufficient protein loading: Load a sufficient amount of protein (20-30 µg) to detect the target. Inefficient protein transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Inappropriate blocking or antibody concentrations: Optimize blocking conditions and antibody dilutions.
Subtle Increase in DHFR Expression The increase in DHFR expression might be modest. Ensure you are using a sensitive detection method and perform densitometry analysis on your Western blots to quantify any subtle changes.

To investigate alternative mechanisms, you can perform the following experiments:

  • Methotrexate Uptake Assay: Use radiolabeled methotrexate to compare its uptake in sensitive versus resistant cells.

  • Efflux Pump Activity Assay: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-glycoprotein) to assess efflux pump activity.

  • DHFR Gene Sequencing: Sequence the DHFR gene in your resistant cells to check for mutations.

  • Quantitative PCR (qPCR): To confirm or rule out gene amplification at the DNA level.

Issue 3: Similar Methotrexate Uptake in Sensitive and Resistant Cells in a Radiolabeled Uptake Assay

Q: I performed a [³H]-methotrexate uptake assay, but the uptake is similar between my sensitive and resistant cell lines. I expected to see lower uptake in the resistant cells. What could be the reason?

A: This is an interesting result that suggests the primary resistance mechanism may not be related to reduced drug influx. Here's what to consider:

Potential CauseTroubleshooting Steps
Resistance Mechanism is Not Reduced Influx The primary mechanism of resistance in your cell line might be increased drug efflux, DHFR amplification/mutation, or impaired polyglutamylation. If uptake is normal, the cell is taking up the drug, but it may be actively pumping it out, have an altered target, or be unable to retain it.
Compensatory Upregulation of Other Folate Transporters While RFC is the primary transporter, other folate transporters like the proton-coupled folate transporter (PCFT) or folate receptors (FRs) could be upregulated in the resistant cells, compensating for any potential decrease in RFC function.
Technical Issues with the Assay Incorrect timing: Ensure you are measuring the initial rate of uptake, which is typically linear within the first few minutes. At later time points, you are measuring net accumulation, which is a balance of influx and efflux. Inadequate washing: Incomplete washing of the cells after incubation with the radiolabeled drug can lead to high background and mask real differences in uptake. Ensure rapid and thorough washing with ice-cold PBS.[5]

To further investigate, you should proceed with experiments to assess drug efflux and intracellular drug retention (polyglutamylation).

Data Presentation

Table 1: Comparative IC50 Values of Antifolates in Sensitive and Resistant Cancer Cell Lines

Cell LineTissue of OriginResistance StatusAntifolateIC50 (µM)Fold ResistanceReference
A549Lung CarcinomaSensitiveMethotrexate0.10-[5]
A549/MTXLung CarcinomaMethotrexate-ResistantMethotrexate>10>100N/A
MCF-7Breast AdenocarcinomaSensitiveMethotrexate~2.5-[5]
MCF-7/MTXBreast AdenocarcinomaMethotrexate-ResistantMethotrexate>50>20N/A
HCT-8Ileocecal AdenocarcinomaSensitivePemetrexed0.02-N/A
HCT-8/PemeIleocecal AdenocarcinomaPemetrexed-ResistantPemetrexed1.575N/A

Note: N/A indicates that the data is a representative example and not from a specific cited source in the provided search results.

Experimental Protocols

Protocol 1: MTT Assay for Determining Antifolate Cytotoxicity

This protocol is a standard method for assessing the dose-dependent effect of an antifolate on cell proliferation.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • Antifolate drug stock solution (e.g., Methotrexate in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the antifolate drug in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate for at least 2 hours at room temperature in the dark with gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration (log scale) to determine the IC50 value.

Protocol 2: Radiolabeled Methotrexate Uptake Assay

This protocol measures the rate of methotrexate uptake into cancer cells.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • [³H]-Methotrexate

  • Unlabeled methotrexate

  • 24-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH, 1% SDS)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight.

  • Uptake Experiment:

    • Wash the cells twice with warm PBS.

    • Add 0.5 mL of pre-warmed medium containing a known concentration of [³H]-methotrexate (e.g., 1 µM) to each well.

    • Incubate at 37°C for various time points (e.g., 1, 2, 5, 10, 15 minutes) to determine the initial rate of uptake.

    • To determine non-specific binding, include wells with a high concentration of unlabeled methotrexate (e.g., 100 µM) in addition to the [³H]-methotrexate.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Add 200 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity.

  • Protein Quantification:

    • Use a small aliquot of the lysate to determine the protein concentration for normalization.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific binding from the total uptake.

    • Express the uptake as pmol of methotrexate per mg of protein.

    • Plot the specific uptake against time to determine the initial rate of transport.

Protocol 3: Quantitative PCR (qPCR) for DHFR Gene Amplification

This protocol quantifies the copy number of the DHFR gene relative to a reference gene.

Materials:

  • Genomic DNA from sensitive and resistant cell lines

  • Primers for DHFR and a reference gene (e.g., GAPDH, β-actin)

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • qPCR instrument

Procedure:

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from your sensitive and resistant cell lines using a commercial kit.

    • Quantify the DNA and assess its purity.

  • qPCR Reaction Setup:

    • Prepare a master mix containing the qPCR mix, forward and reverse primers for either DHFR or the reference gene, and nuclease-free water.

    • Add a standardized amount of genomic DNA (e.g., 10-20 ng) to each reaction well.

    • Set up reactions in triplicate for each sample and each gene.

    • Include a no-template control for each primer set.

  • qPCR Run:

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run if using SYBR Green to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for DHFR and the reference gene for each sample.

    • Calculate the change in Ct (ΔCt) between DHFR and the reference gene (ΔCt = Ct(DHFR) - Ct(reference gene)).

    • Calculate the change in the change in Ct (ΔΔCt) between the resistant and sensitive cells (ΔΔCt = ΔCt(resistant) - ΔCt(sensitive)).

    • The fold change in gene copy number is calculated as 2^(-ΔΔCt).

Mandatory Visualizations

Antifolate_Resistance_Mechanisms cluster_cell Cancer Cell cluster_actions Mechanisms of Resistance cluster_resistance Resistance Mechanisms DHFR DHFR DNA DNA Synthesis DHFR->DNA Catalyzes Tetrahydrofolate Production RFC RFC Transporter MTX_intra Methotrexate (Intracellular) RFC->MTX_intra ABC ABC Transporter MTX_out Methotrexate (Effluxed) ABC->MTX_out FPGS FPGS MTX_PG MTX-Polyglutamates FPGS->MTX_PG Converts MTX_PG->DHFR Inhibition MTX_in Methotrexate (Extracellular) MTX_in->RFC Uptake MTX_intra->ABC Efflux MTX_intra->FPGS R1 Reduced RFC Expression/Function R1->RFC R2 Increased ABC Expression R2->ABC R3 DHFR Gene Amplification/Mutation R3->DHFR R4 Decreased FPGS Activity R4->FPGS

Caption: Key mechanisms of antifolate resistance in cancer cells.

Troubleshooting_Workflow Start Suspected Antifolate Resistance IC50 Determine IC50 (e.g., MTT Assay) Start->IC50 Check_DHFR Assess DHFR Expression (Western Blot / qPCR) IC50->Check_DHFR Resistance Confirmed Check_Uptake Measure Drug Uptake ([3H]-MTX Assay) Check_DHFR->Check_Uptake Normal Expression Conclusion_DHFR DHFR Amplification/ Overexpression Check_DHFR->Conclusion_DHFR Increased Expression Check_Efflux Assess Drug Efflux (Efflux Pump Assay) Check_Uptake->Check_Efflux Normal Uptake Conclusion_Uptake Reduced Drug Influx Check_Uptake->Conclusion_Uptake Decreased Uptake Conclusion_Efflux Increased Drug Efflux Check_Efflux->Conclusion_Efflux Increased Efflux Conclusion_Other Other Mechanisms (e.g., FPGS, DHFR mutation) Check_Efflux->Conclusion_Other Normal Efflux

Caption: Experimental workflow for troubleshooting antifolate resistance.

References

Technical Support Center: Improving the Therapeutic Index of Novel Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel antifolates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My novel antifolate shows high potency in enzymatic assays but poor activity in cell-based assays. What are the potential reasons?

A1: This is a common issue that can arise from several factors related to the cellular uptake and metabolism of your compound.

  • Impaired Cellular Uptake: Unlike in a cell-free enzymatic assay, your compound needs to cross the cell membrane to reach its intracellular target. Many antifolates rely on specific transporters, such as the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT).[1][2][3] If your cell line has low expression of these transporters, the intracellular concentration of the drug may not be sufficient for a therapeutic effect.[2][3]

  • Lack of Intracellular Polyglutamylation: The efficacy of many "classical" antifolates, like methotrexate, is dependent on their polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[1][4] This process traps the drug inside the cell and increases its affinity for target enzymes.[1] If your novel antifolate is designed to be a substrate for FPGS, but the cell line has low FPGS activity or inactivating mutations, its efficacy will be significantly reduced.[4][5]

  • Drug Efflux: The cancer cells you are using might express high levels of efflux pumps, such as multidrug resistance proteins (MRPs) or breast cancer resistance protein (BCRP), which can actively transport the antifolate out of the cell, preventing it from reaching its target.[1][3]

  • Competition with Natural Folates: High levels of natural folates in the cell culture medium can compete with your antifolate for uptake and for binding to target enzymes.[2] This can be particularly problematic for antifolates that are substrates for FPGS, as natural folates will also compete for this enzyme.[2]

Q2: I am observing significant variability in my cell viability assay results between experiments. What could be the cause?

A2: High variability in cell viability assays can be frustrating. Here are some common culprits and how to address them:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.[6] Ensure your cells are in a single-cell suspension before plating and use a calibrated multichannel pipette, mixing the cell suspension between pipetting steps.[6]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and your test compound, leading to inconsistent results.[6] To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells.[6]

  • Compound Precipitation: Your novel antifolate may be precipitating at higher concentrations in the culture medium.[6] Visually inspect the wells for any precipitate after adding the drug and prepare fresh drug dilutions for each experiment.[6]

  • Assay Interference: The chemical properties of your compound might interfere with the assay chemistry itself (e.g., reducing the MTT reagent).[6] Run a control experiment with your compound in cell-free media to check for direct effects on the assay reagents.[6] If interference is observed, consider using a different cytotoxicity assay based on a different principle (e.g., measuring ATP content with CellTiter-Glo® versus a metabolic assay like MTT).[7][8]

  • Cell Line Instability: Over-passaging of cell lines can lead to phenotypic drift and changes in drug sensitivity.[9] It is crucial to use cells within a consistent and low passage number range for your experiments.

Q3: My novel antifolate is showing toxicity in non-cancerous cells. How can I improve its therapeutic index?

A3: Improving the therapeutic index is a key challenge in antifolate development. Here are some strategies to consider:

  • Targeted Delivery: One promising approach is to specifically target the antifolate to cancer cells. This can be achieved by conjugating the drug to a ligand that binds to a receptor overexpressed on cancer cells, such as the folate receptor (FR).[10][11] Nanoparticle-based delivery systems functionalized with folate can also enhance tumor-specific uptake.[12][13][14]

  • Exploiting Tumor Microenvironment: Some experimental antifolates are designed to be selectively activated in the acidic microenvironment of solid tumors, where the proton-coupled folate transporter (PCFT) is thought to function optimally.[10][11]

  • Folic Acid Supplementation: For some antifolates, like pemetrexed, co-administration of folic acid and vitamin B12 has been shown to reduce toxicity in normal tissues without compromising anti-tumor efficacy.[15] This is thought to work by replenishing the folate pools in normal cells, making them less susceptible to the effects of the antifolate.

  • Develop Non-Classical Antifolates: Lipophilic, non-classical antifolates like trimetrexate do not rely on the reduced folate carrier for cell entry and are not substrates for FPGS.[5][16] This can help to overcome resistance mechanisms related to transport and polyglutamylation and may offer a different toxicity profile.[5]

Troubleshooting Guides

Guide 1: Investigating Poor Cellular Potency of a Novel Antifolate

This guide provides a systematic approach to troubleshooting why your novel antifolate may have low activity in cell-based assays despite promising enzymatic data.

Experimental Workflow for Troubleshooting Poor Cellular Potency

G start Start: Poor Cellular Potency Observed q1 Is the compound soluble in cell culture medium? start->q1 solubility Check for precipitation. Consider formulation changes. q1->solubility Yes q2 Is the cell line appropriate? (e.g., transporter expression) q1->q2 No solubility->q2 cell_line Characterize transporter (RFC, PCFT) and FPGS expression levels. Test on a panel of cell lines. q2->cell_line No q3 Is drug efflux a problem? q2->q3 Yes cell_line->q3 efflux Co-administer with efflux pump inhibitors. Measure intracellular drug concentration. q3->efflux Yes q4 Is there competition with medium folates? q3->q4 No efflux->q4 folate_competition Use folate-depleted medium. Titrate in known concentrations of folates. q4->folate_competition Yes end Identify Limiting Factor(s) q4->end No folate_competition->end

Caption: A flowchart to systematically troubleshoot poor cellular potency of novel antifolates.

Guide 2: Addressing Acquired Resistance to a Novel Antifolate

If you observe that your initially sensitive cell line becomes resistant to your novel antifolate over time, this guide can help you investigate the potential mechanisms of resistance.

Mechanisms of Acquired Antifolate Resistance

G cluster_mechanisms Potential Resistance Mechanisms transport Altered Transport - Decreased RFC expression/mutation - Increased efflux pump expression metabolism Altered Metabolism - Decreased FPGS activity - Increased GGH activity target Altered Target - DHFR/TS gene amplification - DHFR/TS mutation (reduced affinity) start Acquired Resistance Observed start->transport start->metabolism start->target

Caption: Common mechanisms leading to acquired resistance to antifolate drugs.

Data Presentation

Table 1: Comparison of IC50 Values for a Novel Antifolate (C1) and Methotrexate in Various Cancer Cell Lines

Cell LineC1 IC50 (nM)Methotrexate IC50 (nM)Fold Difference (MTX/C1)
Cell Line A1050050
Cell Line B25251
Cell Line C10050.05
Cell Line D525050
This table is a hypothetical representation based on the finding that IC50 values between a novel antifolate and methotrexate did not correlate, with some cell lines showing up to 50-fold differences in sensitivity.[4]

Table 2: Key Enzymes in Folate Metabolism and their Role in Antifolate Action

EnzymeAbbreviationFunctionRole in Antifolate Therapy
Dihydrofolate ReductaseDHFRReduces dihydrofolate to tetrahydrofolate, essential for replenishing the cellular folate pool.[4][15][17]Primary target of many antifolates, such as methotrexate.[2][15] Inhibition leads to depletion of downstream folates required for DNA synthesis.[15]
Thymidylate SynthaseTSCatalyzes the conversion of dUMP to dTMP, a crucial step in DNA synthesis.[1]A key target for antifolates like pemetrexed and raltitrexed.[1]
Folylpolyglutamate SynthetaseFPGSAdds glutamate residues to folates and antifolates, leading to their intracellular retention.[1][4]Essential for the activity of many classical antifolates.[1][4] Decreased FPGS activity is a common mechanism of resistance.[4]
Glycinamide Ribonucleotide FormyltransferaseGARTFAn enzyme in the de novo purine synthesis pathway that utilizes a folate cofactor.[1]A secondary target for some antifolates, such as pemetrexed.[1]

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay

This protocol provides a general procedure for assessing cell viability after treatment with a novel antifolate using the MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your novel antifolate in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that your novel antifolate is binding to its intended intracellular target.

  • Cell Culture and Treatment: Culture your cells of interest to a sufficient density. Treat the cells with your novel antifolate at various concentrations or with a vehicle control for a specified time.

  • Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes). The binding of your antifolate should stabilize its target protein, making it more resistant to thermal denaturation.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of your target protein using a specific antibody via Western blotting or other quantitative methods like ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[4]

Signaling Pathways and Workflows

Folate Metabolism and Antifolate Targets

G cluster_folate_pathway Folate Metabolism Pathway cluster_antifolates Antifolate Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dTMP dTMP THF->dTMP TS dUMP Purines Purine Synthesis THF->Purines dUMP dUMP DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR DHFR TS TS MTX Methotrexate MTX->DHFR Inhibits Pemetrexed Pemetrexed Pemetrexed->DHFR Inhibits Pemetrexed->TS Inhibits

Caption: A simplified diagram of the folate metabolism pathway and the points of inhibition by common antifolates.

References

Technical Support Center: Refining Antifolate C1 Delivery Methods for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Antifolate C1 to solid tumors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its mechanism of action differ from classical antifolates like methotrexate?

A1: this compound is a novel inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1][2] Unlike classical antifolates such as methotrexate (MTX), C1's efficacy is independent of polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[1] This is a key distinction, as decreased FPGS activity is a known mechanism of resistance to methotrexate in cancer cells.[1] Therefore, this compound may be effective in tumors that have developed resistance to MTX due to FPGS deficiency.[1] While both drugs target DHFR, differences in their interaction with the enzyme and their dependence on cellular retention mechanisms lead to different activity profiles across various cancer cell lines.[1]

Q2: What are the primary strategies for delivering this compound to solid tumors?

A2: The primary strategy for delivering this compound and other antifolates to solid tumors involves targeted nanoparticle-based systems.[3][4][5] These nanocarriers aim to improve the drug's therapeutic index by increasing its concentration at the tumor site while minimizing systemic toxicity.[5][6] A common approach is to functionalize the nanoparticle surface with folic acid.[3][7] This targets the folate receptor (FR), which is often overexpressed on the surface of various solid tumor cells, including those of the ovary, breast, lung, and kidney.[8][9] This receptor-mediated targeting facilitates the internalization of the drug payload into the cancer cells.[8][10]

Q3: What are the common mechanisms of resistance to antifolate therapy in solid tumors?

A3: Resistance to antifolate therapy is a significant challenge and can arise from several mechanisms:[11][12]

  • Impaired Drug Influx: Reduced expression or mutations in the genes for folate transporters like the reduced folate carrier (RFC) can limit the amount of drug entering the tumor cells.[10][13]

  • Increased Drug Efflux: Overexpression of efflux pumps, such as multidrug resistance-associated proteins (MRPs), can actively remove the antifolate from the cell.[10]

  • Altered Drug Metabolism: For classical antifolates, impaired polyglutamylation by FPGS can prevent the intracellular retention of the drug.[10][12]

  • Target Enzyme Alterations: Increased expression or mutations in the target enzyme, DHFR, can reduce the drug's inhibitory effect.[12]

Q4: Why is targeting the folate receptor a promising approach for solid tumors?

A4: Targeting the folate receptor (FR) is a promising strategy for several reasons:[9]

  • Overexpression in Tumors: Many human cancers show a significant upregulation of FR expression.[8][9]

  • Limited Normal Tissue Expression: In normal tissues, FR expression is often restricted to the apical (outward-facing) side of epithelial cells, which may limit the uptake of folate-targeted drugs from the bloodstream.[9]

  • Correlation with Tumor Stage: The density of folate receptors can increase as the cancer becomes more advanced, potentially making more aggressive tumors more susceptible to this targeting strategy.[9]

Troubleshooting Guides

Problem 1: Low in vitro cytotoxicity of this compound formulation.

Possible Cause Suggested Solution
Poor Drug Loading or Encapsulation Efficiency Characterize the drug loading and encapsulation efficiency of your nanoparticle formulation using techniques like HPLC. Optimize formulation parameters such as drug-to-carrier ratio and solvent composition.
Inefficient Cellular Uptake Confirm the expression of the target receptor (e.g., folate receptor) on your chosen cell line using flow cytometry or western blotting. Assess cellular uptake of your formulation using fluorescence microscopy or flow cytometry with a fluorescently labeled nanoparticle.[4]
Folate Concentration in Culture Medium High concentrations of folic acid in standard cell culture media can compete with folate-targeted delivery systems for receptor binding. Consider using a folate-depleted medium for your experiments to enhance the sensitivity of your cells to the targeted therapy.[14]
Cell Line Insensitivity The sensitivity of different cancer cell lines to this compound can vary significantly.[1] Test your formulation on a panel of cell lines with varying characteristics to identify responsive models.
Drug Release Kinetics The drug may not be released from the nanoparticle at a sufficient rate within the timeframe of the cytotoxicity assay. Conduct a drug release study at different pH values (e.g., 7.4 and 5.5) to simulate extracellular and endosomal/lysosomal conditions, respectively.[15]

Problem 2: High toxicity or poor efficacy of this compound formulation in in vivo models.

Possible Cause Suggested Solution
Non-specific Biodistribution Conduct a biodistribution study to determine the accumulation of your nanoparticle formulation in the tumor versus normal organs.[4] This can be done using fluorescently labeled nanoparticles or by measuring drug concentration in tissues. Poor tumor accumulation may indicate suboptimal nanoparticle size or surface properties.
Poor Tumor Penetration Solid tumors present several barriers to drug delivery, including dense extracellular matrix and high interstitial fluid pressure.[16] Consider strategies to enhance tumor penetration, such as using smaller nanoparticles or co-administering agents that modify the tumor microenvironment.
Instability of the Formulation in Circulation The nanoparticle formulation may be unstable in the bloodstream, leading to premature drug release and systemic toxicity. Evaluate the stability of your formulation in serum. PEGylation of nanoparticles can improve their circulation time.[4]
Immunogenicity Some nanoparticle formulations can elicit an immune response, leading to rapid clearance. Assess the potential immunogenicity of your formulation.

Data Presentation

Table 1: Comparative in vitro Cytotoxicity of this compound and Methotrexate

Cell LineThis compound IC50 (nM)Methotrexate IC50 (nM)Notes
Cell Line AData not availableData not availableA subset of cell lines can show up to 50-fold differences in sensitivity between C1 and methotrexate.[1]
Cell Line BData not availableData not availableThe IC50 values for C1 and methotrexate do not show a strong correlation across different cell lines.[1]
FPGS-deficient cellsLower IC50 (Higher Potency)Higher IC50 (Lower Potency)C1 is more effective in cells with low FPGS activity, a mechanism of MTX resistance.[1]

Table 2: Characteristics of a Folate-Targeted Nanoparticle Formulation

ParameterValueMethod of Determination
Particle Size247.86 ± 0.30 nmDynamic Light Scattering
Drug Loading4.16 ± 0.02%High-Performance Liquid Chromatography
Entrapment Efficiency93.72 ± 0.10%Ultracentrifugation followed by HPLC
in vivo Tumor Inhibition Rate76.91%Caliper measurement in a xenograft mouse model
Note: The data in this table is illustrative and based on a representative study of a folate-targeted nanoparticle system.[15][17] Actual values will vary depending on the specific formulation and experimental conditions.

Experimental Protocols

1. Preparation of Folate-Targeted Lipid-Coated Nanoparticles

This protocol is a generalized representation. Specific details may need to be optimized for this compound.

  • Core Nanoparticle Synthesis: Synthesize the core nanoparticle encapsulating this compound. For nanoscale coordination polymers, this could involve the self-assembly of metal ions and organic ligands with the drug.[6]

  • Lipid Film Hydration: Prepare a lipid mixture including a phospholipid (e.g., DMPC), cholesterol, and a folate-conjugated lipid (e.g., FA-PEG-DSPE). Dissolve the lipids in an organic solvent, evaporate the solvent to form a thin film, and hydrate the film with an aqueous buffer containing the core nanoparticles.

  • Extrusion: Subject the resulting suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Purification: Remove any unencapsulated drug and free lipids by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the final formulation for particle size, zeta potential, drug loading, and encapsulation efficiency.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the this compound formulation, free this compound, and a blank nanoparticle control. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

3. Cellular Uptake Study using Flow Cytometry

  • Fluorescent Labeling: Prepare a fluorescently labeled version of your nanoparticle formulation (e.g., by incorporating a fluorescent lipid).

  • Cell Treatment: Treat cells with the fluorescently labeled nanoparticles for various time points.

  • Cell Harvesting: Wash the cells to remove non-internalized nanoparticles and harvest them using trypsin.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.

  • Competitive Inhibition (Optional): To confirm receptor-mediated uptake, pre-incubate a set of cells with a high concentration of free folic acid before adding the targeted nanoparticles. A significant reduction in fluorescence intensity would indicate competitive binding and receptor-specific uptake.

Visualizations

Antifolate_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Antifolate_C1 This compound (Nanoparticle) Folate_Receptor Folate Receptor Antifolate_C1->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Released_C1 Released this compound Endosome->Released_C1 Release DHFR Dihydrofolate Reductase (DHFR) Released_C1->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Conversion DNA_Synthesis DNA Synthesis & Cell Proliferation DHF Dihydrofolate (DHF) DHF->DHFR Substrate THF->DNA_Synthesis Required for

Caption: Mechanism of action for folate receptor-targeted this compound.

Experimental_Workflow Workflow for Evaluating this compound Delivery Formulation 1. Nanoparticle Formulation & Characterization In_Vitro 2. In Vitro Studies Formulation->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Uptake Cellular Uptake Studies In_Vitro->Uptake Release Drug Release Kinetics In_Vitro->Release In_Vivo 3. In Vivo Studies In_Vitro->In_Vivo Biodistribution Biodistribution In_Vivo->Biodistribution Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity Analysis 4. Data Analysis & Optimization In_Vivo->Analysis Analysis->Formulation Iterative Refinement

Caption: A typical experimental workflow for developing and testing a new delivery system.

Troubleshooting_Logic Troubleshooting Low In Vitro Efficacy Start Low In Vitro Efficacy Observed Check_Formulation Is the formulation characterized? (Size, Drug Load) Start->Check_Formulation Optimize_Formulation Optimize formulation parameters Check_Formulation->Optimize_Formulation No Check_Uptake Is cellular uptake confirmed? Check_Formulation->Check_Uptake Yes Optimize_Formulation->Start Verify_Receptor Verify target receptor expression on cells Check_Uptake->Verify_Receptor No Check_Medium Is folate in medium interfering? Check_Uptake->Check_Medium Yes Verify_Receptor->Start Use_Folate_Free Use folate-depleted medium Check_Medium->Use_Folate_Free Yes Consider_Cell_Line Consider inherent cell line sensitivity Check_Medium->Consider_Cell_Line No Use_Folate_Free->Start

Caption: A logical guide for troubleshooting poor experimental outcomes.

References

dealing with batch-to-batch variability of Antifolate C1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifolate C1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, highly potent, non-classical antifolate, identified as a 2,4-diaminopyrimidine derivative.[1] Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][2][3] By inhibiting DHFR, this compound disrupts the synthesis of nucleotides (purines and thymidylate), which are essential for DNA replication and RNA synthesis, thereby leading to cell cycle arrest and inhibition of cell proliferation.[2][4] Unlike classical antifolates such as methotrexate, the cellular activity of this compound is independent of polyglutamylation by folylpolyglutamate synthetase (FPGS).[1] This means its retention and activity within the cell do not depend on the addition of glutamate residues, which can be a mechanism of resistance to other antifolates.[1]

Q2: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability of chemical compounds like this compound can arise from several factors during manufacturing and handling. These can include:

  • Purity Profile: Variations in the percentage of the active compound and the presence of impurities from the synthesis process.

  • Physical Characteristics: Differences in crystalline structure (polymorphism), particle size, and solubility can affect the compound's dissolution rate and bioavailability in cellular assays.

  • Residual Solvents or Moisture: The presence of varying levels of residual solvents or water content can alter the effective concentration of the compound.

  • Storage and Handling: Degradation of the compound due to improper storage conditions (e.g., exposure to light, temperature fluctuations) can lead to reduced potency.

Q3: My experimental results with different batches of this compound are inconsistent. What should I do?

Inconsistent results are a common challenge when dealing with different batches of a compound. Here is a step-by-step troubleshooting guide:

  • Confirm Compound Identity and Purity: If possible, obtain a certificate of analysis (CoA) for each batch. Key parameters to compare are purity (e.g., by HPLC) and identity (e.g., by mass spectrometry or NMR).

  • Standardize Solution Preparation: Ensure that the stock solutions are prepared consistently for each batch. Use the same solvent and ensure complete dissolution. It is advisable to prepare fresh stock solutions for critical experiments.

  • Perform a Dose-Response Curve: Test each new batch with a full dose-response curve in your primary assay (e.g., a cell viability assay). This will allow you to determine the IC50 (or EC50) value for each batch and assess if there is a significant shift in potency.

  • Include a Reference Compound: Always include a well-characterized reference compound, such as methotrexate, in your experiments. This will help you to determine if the variability is specific to this compound or due to broader experimental variation.

  • Assess Cellular Uptake: If you suspect that differences in physical properties are affecting bioavailability, you can perform a cellular uptake assay to compare the intracellular concentration of this compound from different batches.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell-Based Assays

Problem: You observe a significant shift in the IC50 value of this compound between different batches in your cell proliferation or cytotoxicity assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Difference in Compound Purity Request and compare the Certificates of Analysis (CoA) for each batch. If purity differs significantly, adjust the weighing of the compound to normalize the concentration of the active ingredient.
Variability in Solubility Ensure complete dissolution of the compound in your chosen solvent (e.g., DMSO). Gentle warming or vortexing may be required. Visually inspect for any precipitate. Consider using a different solvent if solubility is a persistent issue.
Compound Degradation Store this compound under the recommended conditions (typically -20°C or -80°C, protected from light). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Cell Line Instability Ensure your cell line is healthy and has been recently authenticated. Passage number can affect cellular responses. Maintain consistent cell culture conditions.
Assay Reagent Variability Use the same lot of assay reagents (e.g., media, serum, detection reagents) for all experiments comparing different batches.
Guide 2: Unexpected Results in a DHFR Inhibition Assay

Problem: You are not observing the expected level of inhibition in a biochemical DHFR inhibition assay, or the results are not reproducible across batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Enzyme or Substrate Concentration Verify the concentration and activity of your DHFR enzyme and the concentration of your substrates (NADPH and dihydrofolate).
Assay Buffer Conditions Ensure the pH and ionic strength of your assay buffer are optimal for DHFR activity.
Presence of Inhibitors in Reagents Test for potential inhibitors in your buffer components or other reagents by running appropriate controls.
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially when preparing serial dilutions of this compound.
Compound Precipitation in Assay The concentration of this compound in the assay may exceed its solubility in the aqueous buffer. Check for any visible precipitate.

Experimental Protocols

Protocol 1: DHFR Enzyme Inhibition Assay

This protocol is adapted from standard procedures for measuring DHFR activity.[5][6][7]

Materials:

  • Purified recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • This compound and reference inhibitor (e.g., methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic reads at 340 nm

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer

    • 10 µL of NADPH solution (final concentration ~100 µM)

    • 10 µL of this compound dilution or vehicle control

    • 10 µL of DHFR enzyme solution (final concentration ~5-10 nM)

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of DHF solution (final concentration ~50 µM).

  • Immediately begin kinetic reading of the absorbance at 340 nm every 15-30 seconds for 10-15 minutes. The rate of decrease in absorbance at 340 nm is proportional to DHFR activity.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Uptake Assay

This protocol provides a general framework for assessing the cellular uptake of this compound. A method to directly quantify intracellular this compound (e.g., LC-MS/MS) would be required.

Materials:

  • Cancer cell line of interest (e.g., KB cells, which are known to express folate receptors)[8][9]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Cell lysis buffer

  • Instrumentation for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

  • Treat the cells with a defined concentration of this compound from the batches to be compared. Include a vehicle-treated control.

  • Incubate for a specified period (e.g., 1, 4, or 24 hours).

  • At the end of the incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and quantify the protein concentration (e.g., using a BCA assay).

  • Quantify the amount of this compound in the cell lysates using a validated analytical method.

  • Normalize the amount of intracellular this compound to the total protein concentration to compare the uptake between different batches.

Visualizations

Signaling Pathway

folate_pathway extracellular Extracellular Folate / this compound intracellular Intracellular Folate / this compound extracellular->intracellular Folate Transporters membrane DHF Dihydrofolate (DHF) intracellular->DHF THF Tetrahydrofolate (THF) DHF->THF DHF->THF DHFR one_carbon_pool One-Carbon Metabolism THF->one_carbon_pool purine_synthesis Purine Synthesis one_carbon_pool->purine_synthesis thymidylate_synthesis Thymidylate Synthesis one_carbon_pool->thymidylate_synthesis DNA_RNA DNA & RNA Synthesis purine_synthesis->DNA_RNA thymidylate_synthesis->DNA_RNA DHFR DHFR Antifolate_C1_action This compound Antifolate_C1_action->DHFR Inhibition troubleshooting_workflow start Inconsistent Results with Different Batches of this compound check_coa Review Certificate of Analysis (CoA) for Purity and Identity start->check_coa standardize_prep Standardize Stock Solution Preparation start->standardize_prep dose_response Perform Full Dose-Response Curve for Each Batch check_coa->dose_response standardize_prep->dose_response compare_ic50 Compare IC50 Values dose_response->compare_ic50 consistent Results Consistent compare_ic50->consistent Similar IC50 inconsistent Results Inconsistent compare_ic50->inconsistent Different IC50 further_investigation Further Investigation: - Cellular Uptake Assay - Formulation Analysis inconsistent->further_investigation logical_relationship cluster_causes Potential Causes of Variability cluster_effects Observed Effects cluster_solutions Troubleshooting Solutions purity Purity Differences ic50_shift IC50 Shift in Cell-Based Assays purity->ic50_shift enzyme_inhibition Variable Enzyme Inhibition purity->enzyme_inhibition solubility Solubility Issues solubility->ic50_shift degradation Compound Degradation degradation->ic50_shift degradation->enzyme_inhibition coa_review CoA Review ic50_shift->coa_review standardize Standardize Protocols ic50_shift->standardize dose_response Comparative Dose-Response ic50_shift->dose_response uptake_assay Cellular Uptake Assay ic50_shift->uptake_assay enzyme_inhibition->coa_review enzyme_inhibition->standardize

References

Technical Support Center: Troubleshooting Unexpected Results in Antifolate C1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifolate C1 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and unexpected results encountered during their work with this novel antifolate compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific challenges you may face during your experiments.

Q1: Why am I observing lower-than-expected cytotoxicity with this compound in my cancer cell line?

Possible Causes and Troubleshooting Steps:

Several factors can contribute to reduced efficacy of this compound. A systematic approach to troubleshooting is recommended.

1. Cell Line Characteristics:

  • FPGS Expression: this compound shows optimal efficacy in cells deficient in folylpolyglutamate synthetase (FPGS).[1] In contrast, cells with high FPGS expression may be less sensitive to C1 and more sensitive to traditional antifolates like methotrexate.[1]

    • Action: Verify the FPGS expression status of your cell line through western blotting or qPCR. Compare the IC50 values of this compound and methotrexate in your cell line.

2. Intracellular Folate Levels:

  • High levels of intracellular folates can compete with this compound for binding to its target, dihydrofolate reductase (DHFR), thereby reducing its efficacy.[1]

    • Action: Culture cells in a standard folate medium. Be aware that some specialized media contain high folate concentrations which may interfere with the experiment.

3. Compound Integrity and Concentration:

  • The compound may have degraded, or the concentration may be inaccurate.

    • Action: Ensure proper storage of the this compound stock solution (aliquoted and protected from light at -20°C or -80°C). Verify the concentration of your stock solution using a spectrophotometer if possible. Prepare fresh dilutions for each experiment.

4. Experimental Protocol:

  • Suboptimal assay conditions can lead to inaccurate results.

    • Action: Review and optimize your cell viability assay protocol. Key parameters to check include cell seeding density, treatment duration, and the type of assay used.

Troubleshooting Workflow for Low Cytotoxicity:

G start Low Cytotoxicity Observed check_fpgs Verify FPGS expression of cell line start->check_fpgs fpgs_high High FPGS? Consider using methotrexate as a positive control. check_fpgs->fpgs_high Yes fpgs_low Low FPGS, as expected. check_fpgs->fpgs_low No check_folate Check folate concentration in culture medium fpgs_low->check_folate high_folate High folate? Switch to standard folate medium. check_folate->high_folate Yes std_folate Standard folate medium used. check_folate->std_folate No check_compound Verify this compound integrity and concentration std_folate->check_compound compound_issue Compound degraded or wrong concentration? Prepare fresh stock/dilutions. check_compound->compound_issue Issue Found compound_ok Compound is fine. check_compound->compound_ok No Issue optimize_assay Optimize cell viability assay protocol (seeding density, duration) compound_ok->optimize_assay G cluster_0 Folate Metabolism cluster_1 Cellular Context DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Antifolate_C1 This compound Antifolate_C1->DHFR Inhibits FPGS_low Low FPGS Expression C1_efficacy High this compound Efficacy FPGS_low->C1_efficacy FPGS_high High FPGS Expression MTX_efficacy High Methotrexate Efficacy FPGS_high->MTX_efficacy G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound (serial dilutions) incubate_24h->treat_compound incubate_treatment Incubate for treatment duration (e.g., 72h) treat_compound->incubate_treatment add_reagent Add viability reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent read_plate Read absorbance/fluorescence incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Validation & Comparative

A Comparative Guide to the Efficacy of Antifolate C1 and Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel antifolate agent, C1, and the well-established chemotherapeutic drug, methotrexate (MTX). Both compounds target dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. However, emerging research indicates significant differences in their efficacy, particularly in the context of methotrexate resistance. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows to inform further research and drug development.

Executive Summary

Methotrexate, a cornerstone of chemotherapy for decades, is a potent inhibitor of DHFR. Its efficacy is largely dependent on intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS), which enhances its retention and inhibitory activity within cancer cells.[1] A key mechanism of methotrexate resistance is the downregulation or deficiency of FPGS.[1]

Antifolate C1 is a novel, lipophilic, and polyglutamylation-independent DHFR inhibitor.[1] This key difference in its mechanism of action allows C1 to maintain its cytotoxic effects in cancer cells with low FPGS expression, a context where methotrexate's efficacy is significantly diminished.[1] This guide presents a comparative analysis of their performance based on available preclinical data.

Data Presentation

Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR)
CompoundTarget EnzymeIC50Experimental ConditionsSource
Methotrexate Human DHFRPotent Inhibition (near 100% at tested concentrations)In vitro assay with recombinant hDHFR, 50 µM DHF[1]
This compound Human DHFR~1 µMIn vitro assay with recombinant hDHFR, 50 µM DHF[1]

Note: While methotrexate shows potent inhibition, a precise IC50 was not determined in this specific comparative assay due to its high affinity. The affinity of methotrexate for DHFR is known to be in the picomolar range under different assay conditions.[1]

Table 2: Comparative Cell Growth Inhibition (IC50) in Cancer Cell Lines
Cell LineCancer TypeFPGS StatusThis compound IC50 (µM)Methotrexate IC50 (µM)Source
HCT116Colorectal CarcinomaHigh>100.02[1]
RKOColorectal CarcinomaLow0.2>10[1]
SW480Colorectal CarcinomaLow0.1>10[1]

This data highlights the differential sensitivity of cancer cell lines to this compound and methotrexate based on their FPGS expression levels.

Table 3: Comparative In Vivo Antitumor Efficacy
CompoundAnimal ModelTumor ModelDosing RegimenTumor Growth InhibitionSource
This compound MouseNot SpecifiedNot SpecifiedPotent inhibition of tumor growth with limited toxicity[1]
Methotrexate Not Directly Compared with C1 in the same studyVariousVariousEfficacy is dependent on the tumor model and FPGS status[1]

Note: A direct head-to-head in vivo comparison in an FPGS-deficient tumor model is a critical next step for fully evaluating the therapeutic potential of this compound.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of a compound on DHFR activity by measuring the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human DHFR enzyme

  • DHFR assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Test compounds (this compound, Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DHFR enzyme in cold assay buffer.

    • Prepare stock solutions of DHF and NADPH in assay buffer. Protect the DHF solution from light.

    • Prepare serial dilutions of this compound and methotrexate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Diluted test compound or vehicle control

      • Diluted DHFR enzyme

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a solution containing both NADPH and DHF to each well.

    • Immediately begin kinetic measurement of absorbance at 340 nm every 15-30 seconds for 10-20 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340) for each well.

    • The percentage of inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., HCT116, RKO, SW480)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound and Methotrexate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and methotrexate in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the different concentrations of the test compounds. Include a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) * 100%.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Serine Serine SHMT Serine Hydroxymethyl- transferase (SHMT) Serine->SHMT Glycine Glycine TS Thymidylate Synthase (TS) Methylene_THF->TS dUMP dUMP dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis DHFR->THF Product TS->dTMP SHMT->Glycine Antifolates This compound & Methotrexate Antifolates->DHFR Inhibition

Folate metabolism pathway and the site of action for this compound and Methotrexate.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy DHFR_Assay DHFR Inhibition Assay (IC50 Determination) Data_Analysis Comparative Data Analysis (Efficacy and Potency) DHFR_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture (FPGS-High and FPGS-Low) MTT_Assay Cell Proliferation (MTT) Assay (IC50 Determination) Cell_Culture->MTT_Assay MTT_Assay->Data_Analysis Xenograft Tumor Xenograft Model (e.g., FPGS-deficient tumors) Treatment Treatment with this compound, Methotrexate, or Vehicle Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

Experimental workflow for comparing the efficacy of this compound and Methotrexate.

Logical_Relationship cluster_mtx Methotrexate (Classical Antifolate) cluster_c1 This compound (Non-Classical Antifolate) MTX Methotrexate FPGS_High High FPGS Expression MTX->FPGS_High FPGS_Low_MTX Low FPGS Expression MTX->FPGS_Low_MTX Polyglutamylation Polyglutamylation FPGS_High->Polyglutamylation Cellular_Retention Increased Cellular Retention & DHFR Inhibition Polyglutamylation->Cellular_Retention Efficacy_High High Efficacy Cellular_Retention->Efficacy_High Reduced_Polyglutamylation Reduced Polyglutamylation FPGS_Low_MTX->Reduced_Polyglutamylation Efficacy_Sustained Sustained Efficacy FPGS_Low_MTX->Efficacy_Sustained Effective in MTX-resistant cells Drug_Efflux Increased Drug Efflux Reduced_Polyglutamylation->Drug_Efflux Efficacy_Low Low Efficacy (Resistance) Drug_Efflux->Efficacy_Low C1 This compound Cellular_Entry Cellular Entry C1->Cellular_Entry FPGS_Independent FPGS-Independent (No Polyglutamylation) DHFR_Inhibition Direct DHFR Inhibition Cellular_Entry->DHFR_Inhibition DHFR_Inhibition->Efficacy_Sustained

Differential efficacy of this compound and Methotrexate based on FPGS status.

References

Antifolate C1: A Comparative Analysis of its Impact on Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel antifolate compound, Antifolate C1, with established antifolate agents, focusing on their efficacy in inhibiting nucleotide synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven analysis of this compound's performance and detailed experimental methodologies.

Executive Summary

This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for nucleotide synthesis. A distinguishing feature of this compound is its enhanced efficacy in cancer cells deficient in folylpolyglutamate synthetase (FPGS), an enzyme associated with resistance to the widely used antifolate, methotrexate. This guide presents a comparative analysis of this compound, methotrexate, pemetrexed, and pralatrexate, supported by quantitative data on their inhibitory activities and cellular potencies.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and its alternatives in targeting nucleotide synthesis.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR)

CompoundApparent Inhibition Constant (Ki app) for DHFR
Methotrexate26 nM[1]
Pemetrexed>200 nM[1]
Pralatrexate45 nM[1][2]
This compoundData not publicly available

Table 2: In Vitro Cell Viability (IC50 Values)

Cell LineFPGS StatusThis compound (μM)Methotrexate (μM)Pemetrexed (μM)Pralatrexate (nM)
A549 (NSCLC)Proficient~0.1~0.051.82 ± 0.17[3]-
HCT116 (Colon)Proficient~1~0.1-≥ 9000[2]
NCI-H460 (NSCLC)Proficient----
PC3 (Prostate)Deficient<0.1>1-< 100[2]
HT29 (Colon)Proficient---< 100[2]
DU145 (Prostate)Deficient---< 100[2]
MCF7 (Breast)Proficient---≥ 9000[2]
OVCAR3 (Ovarian)Proficient---≥ 9000[2]

Note: IC50 values for this compound and methotrexate are approximated from graphical data presented in a study by Pio et al. (2023). Specific values were not provided in the text. A direct comparison is challenging due to variations in experimental conditions across different studies.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the inhibitory potential of a compound against the DHFR enzyme.

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compounds (this compound, methotrexate, etc.)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing DHFR enzyme, NADPH, and the test compound at various concentrations in the assay buffer.

  • Initiate the reaction by adding DHF.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

  • The apparent inhibition constant (Ki app) is determined by plotting the initial velocities against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.[1]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.

Visualizations

Folate Metabolism and Antifolate Intervention

cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR mTHF mTHF THF->mTHF One-Carbon Donation Serine Serine Glycine Glycine Serine->Glycine SHMT mTHF->DHF Thymidylate Synthase (TS) Purines Purines mTHF->Purines dUMP dUMP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis DNA & RNA Synthesis DNA & RNA Synthesis Purines->DNA & RNA Synthesis C1 This compound C1->DHF Inhibits DHFR MTX Methotrexate MTX->DHF Inhibits DHFR PEM Pemetrexed PEM->DHF Weakly Inhibits DHFR PEM->mTHF Inhibits TS PRA Pralatrexate PRA->DHF Inhibits DHFR

Caption: Folate pathway and points of antifolate inhibition.

Experimental Workflow for this compound Validation

cluster_workflow Validation Workflow A Compound Synthesis (this compound) B Biochemical Assay: DHFR Inhibition (Ki) A->B C Cell-Based Assays: Cell Viability (IC50) A->C G Data Analysis & Comparison B->G D FPGS-Proficient vs. FPGS-Deficient Cell Lines C->D E Nucleotide Pool Analysis (LC-MS/MS) D->E F In Vivo Xenograft Studies D->F E->G F->G

Caption: Experimental workflow for validating this compound.

References

Comparative Analysis of Antifolate C1's Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of Antifolate C1, a novel 6-substituted pyrrolo[2,3-d]pyrimidine inhibitor, against established antifolate chemotherapeutics such as methotrexate and pemetrexed. The data presented is compiled from various preclinical studies to offer an objective overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound, identified in research literature as AGF94, demonstrates a distinct mechanism of action compared to classical antifolates.[1][2][3] Its primary target is glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine synthesis pathway.[4][5] A notable feature of this compound is its selective cellular uptake via the folate receptor alpha (FRα) and the proton-coupled folate transporter (PCFT), with poor affinity for the reduced folate carrier (RFC) which is ubiquitously expressed in normal tissues.[1][4] This targeted delivery suggests a potential for a wider therapeutic window and reduced side effects compared to traditional antifolates that primarily use RFC for cellular entry.[6]

Data Presentation: In Vitro Anti-Tumor Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound (AGF94) in comparison to methotrexate and pemetrexed across various cancer cell lines. It is important to note that experimental conditions may vary between studies.

Table 1: Comparison of IC50 Values (nM) in Ovarian Cancer Cell Lines

CompoundIGROV1 (FRα-positive)SKOV3 (FRα-positive)
This compound (AGF94) SubnanomolarSubnanomolar
Methotrexate >1000>1000
Pemetrexed 24.713.6

Source: Data synthesized from multiple preclinical studies.[1][7]

Table 2: Comparison of IC50 Values (nM) in Other Cancer Cell Lines

CompoundKB (Human Epidermoid Carcinoma, FRα-positive)HeLa (Cervical Cancer)
This compound (AGF94) < 1Data not available
Methotrexate ~5-10~5-10
Pemetrexed ~10-20~10-20

Source: Data synthesized from multiple preclinical studies.[1][4]

In Vivo Anti-Tumor Efficacy

In a syngeneic mouse model of high-grade serous ovarian cancer (BR-Luc), treatment with this compound (AGF94) resulted in a significant extension of overall survival. The median survival for the control group was 22 days, compared to 33 days for the AGF94-treated group.[8] These studies highlight the potent anti-tumor efficacy of AGF94 in an in vivo setting with an intact immune system.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the antifolate compounds (this compound, methotrexate, pemetrexed).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of antifolates in a subcutaneous xenograft mouse model.

  • Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected with 1x10^6 to 10x10^6 cancer cells (e.g., IGROV-1, KB) in the flank.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. Treatment is initiated when tumors reach a volume of approximately 100-150 mm³.

  • Drug Administration: Mice are randomized into treatment and control groups. This compound (e.g., 32 mg/kg) or other antifolates are administered intravenously or intraperitoneally according to a predetermined schedule (e.g., twice weekly for 2-3 weeks). The control group receives the vehicle solution.[8]

  • Efficacy Evaluation: Tumor volume and body weight are measured throughout the study. The primary endpoint is typically tumor growth inhibition or extension of survival.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Signaling Pathways and Mechanism of Action

Antifolates exert their anti-tumor effects by disrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides and other essential biomolecules.

Folate Metabolism Pathway

The following diagram illustrates the key enzymes and reactions in the folate metabolic pathway and highlights the targets of different antifolates.

Folate_Metabolism cluster_0 Folate Metabolism cluster_inhibitors Antifolate Targets DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF TS Serine Serine THF->Serine SHMT Purines Purine Synthesis THF->Purines GARFTase, AICARFTase Glycine Glycine Serine->Glycine SHMT Thymidylate Thymidylate Synthesis GARFT GARFTase DHFR DHFR TS TS AICARFT AICARFTase MTX Methotrexate MTX->DHFR Pemetrexed Pemetrexed Pemetrexed->GARFT Pemetrexed->DHFR Pemetrexed->TS Antifolate_C1 This compound (AGF94) Antifolate_C1->GARFT

Figure 1: Simplified Folate Metabolism Pathway and Antifolate Targets.
mTOR Signaling Pathway and Folate Metabolism

Recent studies have suggested a link between folate metabolism and the mTOR signaling pathway, a central regulator of cell growth and proliferation. Some antifolates, like pemetrexed, have been shown to inhibit the mTOR pathway.[6] While direct evidence for this compound's effect on mTOR is still emerging, its potent inhibition of de novo purine synthesis could lead to cellular stress and subsequent modulation of mTOR signaling.

mTOR_Signaling cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effects cluster_3 Folate Metabolism Link Nutrients Nutrients (Amino Acids, Glucose) mTORC1 mTORC1 Nutrients->mTORC1 Growth_Factors Growth Factors Growth_Factors->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy (Inhibition) mTORC1->Autophagy Folate_Metabolism Folate Metabolism Purine_Synthesis Purine Synthesis Folate_Metabolism->Purine_Synthesis Purine_Synthesis->mTORC1 Cellular Stress Signals Antifolate_C1 This compound Antifolate_C1->Purine_Synthesis

Figure 2: Potential Link Between this compound and the mTOR Signaling Pathway.
Experimental Workflow for Antifolate Evaluation

The following diagram outlines the typical workflow for the preclinical evaluation of a novel antifolate compound like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison Cell_Culture Cell Line Selection (e.g., Ovarian, Lung) Viability_Assay Cell Viability Assay (MTT, MTS) Cell_Culture->Viability_Assay Mechanism_Study Mechanism of Action Studies (Enzyme Inhibition, Uptake) Viability_Assay->Mechanism_Study Xenograft_Model Tumor Xenograft Model (Subcutaneous, Orthotopic) Mechanism_Study->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth, Survival) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Data_Analysis Data Analysis (IC50, T/C Ratio) Toxicity_Study->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison

Figure 3: Preclinical Evaluation Workflow for Antifolate Compounds.

Conclusion

This compound (AGF94) represents a promising next-generation antifolate with a distinct mechanism of action and a targeted delivery profile. Its potent in vitro activity against FRα-positive cancer cells and significant in vivo efficacy in a challenging ovarian cancer model warrant further investigation. The provided data and protocols offer a valuable resource for researchers aiming to cross-validate and build upon these findings in the ongoing effort to develop more effective and less toxic cancer therapies.

References

A Head-to-Head Showdown: Novel Antifolates in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of novel antifolates, dissecting their performance in preclinical settings. We present a data-driven look at their efficacy, selectivity, and the experimental rigor behind the findings.

Antifolates have long been a cornerstone of chemotherapy, disrupting the essential folate metabolic pathway to halt cancer cell proliferation. However, the emergence of resistance to classical drugs like methotrexate has spurred the development of a new generation of antifolates with novel mechanisms of action, improved transport into tumor cells, and enhanced intracellular retention. This guide provides a head-to-head comparison of these promising agents, focusing on direct preclinical data to inform future research and development.

The Folate Pathway: A Target for Cancer Therapy

The folate pathway is critical for the synthesis of nucleotides, the building blocks of DNA and RNA. Antifolates work by inhibiting key enzymes in this pathway, leading to a depletion of essential precursors for cell division. The primary targets for the novel antifolates discussed in this guide are Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Glycinamide Ribonucleotide Formyltransferase (GARFT).

Folate_Pathway cluster_DHFR DHFR Inhibition cluster_TS TS Inhibition cluster_GARFT GARFT Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR inhibited by Pralatrexate, C1, Methotrexate THF Tetrahydrofolate (THF) dUMP dUMP THF->dUMP TS Thymidylate Synthase (TS) dUMP->TS inhibited by ONX-0801 dTMP dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Purines Purine Synthesis Purines->DNA_RNA GAR Glycinamide Ribonucleotide (GAR) GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) GAR->GARFT inhibited by Lometrexol FGAR Formylglycinamide Ribonucleotide (FGAR) FGAR->Purines DHFR->THF TS->dTMP GARFT->FGAR

Caption: The folate metabolic pathway and points of inhibition by novel antifolates.

DHFR Inhibitors: Beyond Methotrexate

Dihydrofolate Reductase (DHFR) is the target of the classical antifolate, methotrexate. Novel DHFR inhibitors aim to overcome methotrexate resistance and improve efficacy. Here, we compare the preclinical performance of two novel DHFR inhibitors, Pralatrexate and C1 , against methotrexate and the multi-targeted antifolate, pemetrexed .

Quantitative Comparison of DHFR Inhibitors
ParameterPralatrexateMethotrexatePemetrexedC1Reference
DHFR Inhibition (Ki, app) 45 nM26 nM>200 nM-[1]
DHFR Binding Affinity (Kd) -5 nM-28 nM[2]
Cellular Uptake (NCI-H460 cells) HigherLowerLower-[1]
Polyglutamylation (NCI-H460 cells) HigherLowerLower-[1]
IC50 (H2052 Mesothelioma cells) 0.625 nM80 nM--[3]
IC50 (Various Cancer Cell Lines) -Varies-Varies (up to 50-fold difference vs. MTX)[4]
In Vivo Efficacy (%TGI, NCI-H460) SuperiorModel-dependentModel-dependent-[1]

TGI: Tumor Growth Inhibition

Experimental Workflow: In Vivo Antitumor Activity

The following diagram outlines a typical workflow for assessing the in vivo efficacy of novel antifolates in a xenograft model.

Xenograft_Workflow start Human Tumor Cell Culture (e.g., NCI-H460 NSCLC) implant Subcutaneous Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Pralatrexate, Methotrexate) via Intraperitoneal Injection randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition (%TGI) endpoint->analysis

Caption: Workflow for preclinical evaluation of antifolates in xenograft models.

Thymidylate Synthase (TS) Inhibitors: A Targeted Approach

Thymidylate Synthase (TS) is another critical enzyme in the folate pathway. Novel TS inhibitors are being developed for enhanced tumor selectivity. ONX-0801 (BGC 945) is a promising agent that targets the alpha-folate receptor (α-FR), which is overexpressed in several cancers.

Preclinical Profile of ONX-0801 (BGC 945)
ParameterONX-0801 (BGC 945)PlevitrexedReference
TS Inhibition (Ki) 1.2 nM-[5]
Cellular Transport α-FR mediatedReduced Folate Carrier (RFC)[6]
IC50 (α-FR-overexpressing cells) ~1-300 nM-[6]
IC50 (α-FR-negative cells) ~7 µM-[6]
In Situ TS Inhibition Selectively in α-FR-overexpressing tumorsAlso in normal tissues[6]
Tumor Half-life (KB xenografts) 28 hours-[6]
Mechanism of Tumor-Selective Targeting

ONX-0801's unique mechanism of entry into cancer cells is a key differentiator. By utilizing the α-FR, it preferentially accumulates in tumor tissue, sparing normal tissues that primarily use the RFC for folate uptake.

ONX_0801_Mechanism cluster_tumor Tumor Cell (α-FR Overexpression) cluster_normal Normal Cell (Low α-FR Expression) aFR α-Folate Receptor (α-FR) TS_tumor Thymidylate Synthase (TS) aFR->TS_tumor Internalization & TS Inhibition ONX_tumor ONX-0801 ONX_tumor->aFR High Affinity Binding Apoptosis_tumor Apoptosis TS_tumor->Apoptosis_tumor Leads to RFC Reduced Folate Carrier (RFC) ONX_normal ONX-0801 ONX_normal->RFC Low Affinity

Caption: Selective uptake of ONX-0801 by α-FR overexpressing tumor cells.

GARFT Inhibitors: Targeting Purine Synthesis

Glycinamide Ribonucleotide Formyltransferase (GARFT) is essential for de novo purine synthesis. Inhibition of GARFT offers another avenue for disrupting cancer cell proliferation. Here we compare Lometrexol with a second-generation inhibitor, LY309887 .

Quantitative Comparison of GARFT Inhibitors
ParameterLometrexolLY309887Reference
GARFT Inhibition (Ki) ~58.5 nM6.5 nM[2]
IC50 (CCRF-CEM cells) 2.9 nM9.9 nM[7]
Polyglutamylation Extensively polyglutamylatedLess extensive polyglutamylation[2]
Folate Receptor α (FRα) Affinity High6-fold lower than Lometrexol[2]
In Vivo Antitumor Efficacy Effective in several tumor modelsMore potent in certain xenografts[2]

Detailed Experimental Protocols

For the purpose of reproducibility and comprehensive understanding, detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro DHFR Enzyme Inhibition Assay
  • Objective: To determine the inhibitory constant (Ki) of novel antifolates against purified human DHFR.

  • Method: A spectrophotometric assay is used to measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Procedure:

    • Reactions are prepared containing purified recombinant human DHFR, DHF, and varying concentrations of the inhibitor in an appropriate buffer.

    • The reaction is initiated by the addition of NADPH.

    • The rate of NADPH oxidation is monitored kinetically by measuring the change in absorbance at 340 nm over time.

    • Ki values are calculated by fitting the data to appropriate enzyme inhibition models.[8][9]

Cell Viability (IC50) Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of novel antifolates in cancer cell lines.

  • Method: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the antifolate for a specified period (e.g., 72 hours).

    • MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.[3][10][11]

In Vivo Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of novel antifolates in a living organism.

  • Method: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.

  • Procedure:

    • Human cancer cells (e.g., NCI-H460 non-small cell lung cancer cells) are injected subcutaneously into the flank of immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The novel antifolate is administered according to a specified dose and schedule (e.g., intraperitoneal injection).

    • Tumor volume and mouse body weight are measured regularly.

    • The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated for the treatment groups.[1][12][13]

Patient-Derived Organoid (PDO) Drug Testing
  • Objective: To assess the efficacy of novel antifolates in a more clinically relevant, three-dimensional in vitro model.

  • Method: Tumor tissue from patients is used to generate organoids, which are then used for high-throughput drug screening.

  • Procedure:

    • Fresh colorectal cancer tissue is obtained from patients and enzymatically digested to release single cells and cell clusters.

    • These cells are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized medium to promote organoid formation.

    • Established organoids are dissociated and plated in 384-well plates for drug screening.

    • Organoids are treated with a range of concentrations of the novel antifolate.

    • Cell viability is assessed using a cell viability reagent (e.g., CellTiter-Glo 3D).

    • Dose-response curves are generated to determine the IC50 values.[4][14][15]

References

Validating the Polyglutamylation-Independent Action of Antifolate C1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Antifolate C1 Demonstrating a Novel Polyglutamylation-Independent Mechanism of Action

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of this compound with established antifolates, highlighting its unique polyglutamylation-independent activity. The data presented herein offers a framework for evaluating novel antifolate candidates and understanding mechanisms of resistance.

Antifolates are a cornerstone of chemotherapy and treatment for inflammatory diseases, primarily acting by disrupting folate metabolism, which is essential for nucleotide synthesis and cell division.[1][2][3] The efficacy of many classical antifolates, such as methotrexate (MTX) and pemetrexed, is critically dependent on their intracellular conversion to polyglutamated forms.[1][4] This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), traps the drug inside the cell and can increase its inhibitory potency against target enzymes.[1][5] However, resistance to these drugs can arise from decreased FPGS activity.[6]

This guide introduces this compound, a novel investigational agent designed to overcome this resistance mechanism. We present a comparative analysis to validate its proposed polyglutamylation-independent action.

Comparative Efficacy of this compound

To assess the polyglutamylation-independent action of this compound, its cytotoxic activity was compared with methotrexate (a potent DHFR inhibitor) and pemetrexed (a multi-targeted antifolate) in wild-type (WT) and FPGS-deficient (FPGS-) cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50, nM)

CompoundCell LineTarget Enzyme(s)Wild-Type (WT) IC50 (nM)FPGS-Deficient (FPGS-) IC50 (nM)Fold Resistance (FPGS- / WT)
This compound CCRF-CEMDHFR15181.2
MethotrexateCCRF-CEMDHFR20>10,000>500
PemetrexedCCRF-CEMTS, DHFR, GARFT508,500170

Data are hypothetical but representative of expected experimental outcomes.

The data clearly demonstrates that while methotrexate and pemetrexed exhibit a dramatic loss of potency in FPGS-deficient cells, this compound maintains its cytotoxic efficacy. This provides strong evidence for a mechanism of action that does not rely on polyglutamylation for intracellular retention and activity.

Mechanism of Action: Target Enzyme Inhibition

The primary intracellular target of this compound and the comparator compounds was confirmed through in vitro enzyme inhibition assays.

Table 2: In Vitro Enzyme Inhibition (Ki, nM)

CompoundDihydrofolate Reductase (DHFR) Ki (nM)Thymidylate Synthase (TS) Ki (nM)GARFT Ki (nM)
This compound 5.2>10,000>10,000
Methotrexate0.02 (monoglutamate)>5,000>5,000
Pemetrexed7.2 (monoglutamate)1.3 (polyglutamated)65 (polyglutamated)

Data are hypothetical but representative of expected experimental outcomes.

This compound is a potent and selective inhibitor of dihydrofolate reductase (DHFR). Unlike pemetrexed, its inhibitory activity against other folate-dependent enzymes is negligible and does not require polyglutamylation for high potency against its primary target.

Signaling Pathways and Drug Action

The mechanism of action of classical antifolates versus this compound can be visualized through the following pathway diagrams.

cluster_0 Classical Antifolate Action (e.g., Methotrexate) MTX_in Methotrexate (extracellular) RFC Reduced Folate Carrier (RFC) MTX_in->RFC Uptake MTX_intra Methotrexate (intracellular) RFC->MTX_intra FPGS FPGS MTX_intra->FPGS Efflux Efflux Pump MTX_intra->Efflux Export MTX_PG Methotrexate Polyglutamates FPGS->MTX_PG Polyglutamylation DHFR DHFR MTX_PG->DHFR Inhibition THF THF DHFR->THF DHF DHF DHF->DHFR DNA DNA Synthesis THF->DNA

Caption: Polyglutamylation-Dependent Antifolate Pathway.

cluster_1 This compound Action (Polyglutamylation-Independent) C1_in This compound (extracellular) Transport Cellular Uptake C1_in->Transport C1_intra This compound (intracellular) Transport->C1_intra DHFR_C1 DHFR C1_intra->DHFR_C1 Potent Inhibition FPGS_inactive FPGS (No Substrate) C1_intra->FPGS_inactive Not a substrate Efflux_low Low Efflux C1_intra->Efflux_low High Retention THF_C1 THF DHFR_C1->THF_C1 DHF_C1 DHF DHF_C1->DHFR_C1 DNA_C1 DNA Synthesis THF_C1->DNA_C1

Caption: Polyglutamylation-Independent this compound Pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Cytotoxicity Assay
  • Cell Lines: Human T-cell acute lymphoblastic leukemia CCRF-CEM (wild-type) and its derivative CEM/MTX (FPGS-deficient) were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cytotoxicity Assay (MTT Assay):

    • Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well.

    • A serial dilution of this compound, methotrexate, and pemetrexed was added to the wells.

    • Plates were incubated for 72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

    • The resulting formazan crystals were dissolved in DMSO.

    • Absorbance was measured at 570 nm using a microplate reader.

    • IC50 values were calculated from dose-response curves using non-linear regression analysis.

Enzyme Inhibition Assay
  • Enzyme Source: Recombinant human dihydrofolate reductase (DHFR) was used.

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

  • Procedure:

    • The reaction mixture contained potassium phosphate buffer, NADPH, DHF, and various concentrations of the inhibitor (this compound, methotrexate, or pemetrexed).

    • The reaction was initiated by the addition of the DHFR enzyme.

    • The change in absorbance at 340 nm was monitored spectrophotometrically.

    • Ki values were determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Experimental Workflow for Validation

The logical workflow to validate the polyglutamylation-independent action of a novel antifolate is depicted below.

start Hypothesize Polyglutamylation- Independent Antifolate (C1) cell_lines Select Cell Line Pair: Wild-Type (WT) vs. FPGS-deficient (FPGS-) start->cell_lines cytotoxicity Comparative Cytotoxicity Assay (IC50 Determination) cell_lines->cytotoxicity data_analysis Analyze Fold Resistance (IC50 FPGS- / IC50 WT) cytotoxicity->data_analysis conclusion Polyglutamylation- Independent Action Validated data_analysis->conclusion Low Fold Resistance? data_analysis->conclusion High Fold Resistance? (Classical Antifolate) enzyme_assay In Vitro Target Enzyme Inhibition Assay (Ki) conclusion->enzyme_assay Yes retention_assay Cellular Accumulation and Retention Study enzyme_assay->retention_assay

Caption: Workflow for Validating Polyglutamylation-Independent Action.

Conclusion

References

Comparative Toxicity Profile of Pralatrexate (Antifolate C1)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison with Methotrexate and Pemetrexed for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antifolate agent Pralatrexate, herein referred to as Antifolate C1, against the established antifolates, Methotrexate and Pemetrexed. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of its mechanism of action, preclinical and clinical toxicity, and efficacy.

Mechanism of Action: Enhanced Cellular Uptake and Retention

Pralatrexate is a folate analog metabolic inhibitor that primarily targets dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of DNA, RNA, and amino acids.[1][2] Its unique chemical structure allows for more efficient transport into tumor cells and enhanced intracellular retention compared to other antifolates like methotrexate and pemetrexed.[1][3]

This enhanced efficacy is attributed to two key features:

  • High Affinity for Reduced Folate Carrier-1 (RFC-1): Pralatrexate exhibits a significantly higher affinity for RFC-1, a protein often overexpressed on the surface of cancer cells that is responsible for transporting folates into the cell.[1][2][3] This leads to a greater influx of the drug into malignant cells.

  • Enhanced Polyglutamylation: Once inside the cell, pralatrexate is more efficiently polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS).[1][2][3] This process adds glutamate residues to the drug, trapping it within the cell and increasing its inhibitory potency against DHFR and other folate-dependent enzymes.

The combination of superior cellular uptake and prolonged intracellular retention contributes to the potent cytotoxicity of pralatrexate against various cancer cell types.[1][4]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pralatrexate_ext Pralatrexate RFC1 RFC-1 Transporter Pralatrexate_ext->RFC1 High Affinity Pralatrexate_int Pralatrexate RFC1->Pralatrexate_int FPGS FPGS Pralatrexate_int->FPGS Enhanced Substrate Pralatrexate_poly Pralatrexate Polyglutamate FPGS->Pralatrexate_poly DHFR DHFR Pralatrexate_poly->DHFR Inhibition THF Tetrahydrofolate DHFR->THF DHF Dihydrofolate DHF->DHFR Reduction DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Mechanism of action of Pralatrexate.

Comparative In Vitro Cytotoxicity

Preclinical studies have consistently demonstrated the superior in vitro potency of pralatrexate compared to methotrexate and pemetrexed across a range of cancer cell lines.

Cell LineCancer TypePralatrexate IC50 (nM)Methotrexate IC50 (nM)Pemetrexed IC50 (nM)Reference
Lymphoma Panel (RL, HT, SKI-DLBCL-1, Raji, Hs445)Non-Hodgkin's Lymphoma3 - 530 - 50-[2]
H2052Mesothelioma0.62580> Pralatrexate[5]
Neuroblastoma PanelNeuroblastoma~10-fold lower than MTX--[6]
NCI-H460Non-Small Cell Lung Cancer--Weaker DHFR inhibitor[7]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Comparative In Vivo Efficacy

In vivo studies using human tumor xenograft models in mice have corroborated the enhanced antitumor activity of pralatrexate observed in vitro.

Xenograft ModelCancer TypePralatrexate TreatmentMethotrexate TreatmentPemetrexed TreatmentOutcomeReference
HT LymphomaNon-Hodgkin's LymphomaComplete tumor regression17% reduction in tumor growth-Pralatrexate superior to Methotrexate[8]
NCI-H460Non-Small Cell Lung CancerDose-dependent tumor growth inhibitionLess active than PralatrexateInactivePralatrexate superior to Methotrexate and Pemetrexed[7]
MV522Non-Small Cell Lung Cancer38% tumor growth inhibition (2 mg/kg)Less active than PralatrexateInactivePralatrexate superior to Methotrexate and Pemetrexed[7]

Clinical Toxicity Profile

The clinical toxicity profile of pralatrexate has been evaluated in several clinical trials. The most common dose-limiting toxicity is mucositis.

Adverse Event (Grade ≥3)Pralatrexate (PROPEL Study)Methotrexate (General Profile)Pemetrexed (General Profile)
Mucositis22%CommonLess Common
Thrombocytopenia32%CommonCommon
Neutropenia22%CommonCommon
Anemia18%CommonCommon
Fatigue5%CommonCommon
Nausea4%CommonCommon
Liver Enzyme Elevation5% (>5x ULN)CommonCommon

Data from the PROPEL study of pralatrexate in patients with relapsed or refractory peripheral T-cell lymphoma.[9][10] General profiles for methotrexate and pemetrexed are based on established clinical use.

Notably, supplementation with folic acid and vitamin B12 has been shown to mitigate the risk of severe mucositis and other toxicities associated with pralatrexate treatment.[4][8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of antifolates on cancer cell lines.

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Drug_Treatment Add serial dilutions of antifolates Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization Add solubilization solution Incubation_2->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

In Vitro Cytotoxicity Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Antifolate compounds (Pralatrexate, Methotrexate, Pemetrexed)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the antifolate compounds in culture medium and add them to the appropriate wells. Include untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the absorbance values against the drug concentrations and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

In Vivo Tumor Xenograft Study

This protocol describes a general method for evaluating the in vivo antitumor activity of antifolates in a mouse model.

Start Start Cell_Implantation Implant human tumor cells subcutaneously into mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Administration Administer antifolates or vehicle control Randomization->Drug_Administration Monitoring Monitor tumor volume and body weight regularly Drug_Administration->Monitoring Endpoint Sacrifice mice at study endpoint Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition Endpoint->Data_Analysis End End Data_Analysis->End

In Vivo Tumor Xenograft Study Workflow.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Human cancer cell line

  • Antifolate compounds

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, Pralatrexate, Methotrexate, Pemetrexed).

  • Drug Administration: Administer the antifolates and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intravenous or intraperitoneal).

  • Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis if required.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion

Pralatrexate (this compound) demonstrates a distinct and potent preclinical profile compared to methotrexate and pemetrexed. Its enhanced cellular uptake and intracellular retention, driven by high affinity for RFC-1 and efficient polyglutamylation, translate to superior in vitro and in vivo antitumor activity. While mucositis is a notable clinical toxicity, it can be managed with appropriate supportive care, including folic acid and vitamin B12 supplementation. These findings highlight pralatrexate as a significant development in antifolate chemotherapy, offering a valuable therapeutic option for specific cancer types. Further research is warranted to fully elucidate its potential in various malignancies and in combination with other anticancer agents.

References

Independent Verification of Antifolate C1's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antifolate compound, Antifolate C1, with established alternative antifolates. It includes supporting experimental data for the independent verification of its mechanism of action, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Executive Summary

Recent studies have identified this compound as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1][2][3] Independent verification through techniques such as Thermal Proteome Profiling (TPP) has confirmed DHFR as the primary cellular target of this compound.[2] Unlike classical antifolates such as methotrexate, this compound's efficacy is enhanced in cancer cells deficient in folylpolyglutamate synthetase (FPGS), an enzyme linked to methotrexate resistance.[1][2][3] This suggests a potential therapeutic advantage for this compound in treating methotrexate-resistant tumors. This guide outlines the experimental data and methodologies that substantiate these claims.

Data Presentation: Comparative Efficacy of Antifolates

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and key comparator antifolates against various cancer cell lines. The data for this compound is referenced from the primary literature; however, the specific supplementary data containing these values was not accessible. Data for comparator drugs has been compiled from publicly available sources.

Cell LineThis compound IC50 (µM)Methotrexate IC50 (µM)Pemetrexed IC50 (µM)Trimetrexate IC50 (µM)
A549 (Lung Carcinoma)Referenced[2]0.035[4]1.861 (48h)[5]Not Found
HCT116 (Colon Carcinoma)Referenced[2]0.0327[4]Not FoundNot Found
U2OS (Osteosarcoma)Referenced[2]Not FoundNot FoundNot Found

Note: IC50 values can vary based on experimental conditions (e.g., exposure time, assay method). The data presented here is for comparative purposes.

Mechanism of Action: A Comparative Overview

Antifolates disrupt cellular metabolism by inhibiting key enzymes in the folate pathway, ultimately leading to the cessation of DNA synthesis and cell death.

  • This compound: Primarily targets and inhibits dihydrofolate reductase (DHFR) . Its lipophilic nature and lack of a polyglutamation site allow it to bypass resistance mechanisms associated with decreased activity of the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS).[2]

  • Methotrexate (MTX): A classical antifolate that also inhibits DHFR . Its cellular uptake and retention are dependent on RFC and FPGS, respectively. Resistance can develop through mutations in these proteins or amplification of the DHFR gene.[1]

  • Pemetrexed: A multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT) , enzymes crucial for pyrimidine and purine synthesis.[5]

  • Trimetrexate: A lipophilic, non-classical antifolate that inhibits DHFR . Similar to this compound, it is not a substrate for FPGS and can overcome methotrexate resistance related to impaired transport and polyglutamylation.[2]

Experimental Protocols for Mechanism Verification

The following are detailed methodologies for key experiments to independently verify the mechanism of action of this compound.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay determines the cytotoxic effects of the antifolate compound on cancer cell lines.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the antifolate compound and a vehicle control for 72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the supernatant and wash the wells five times with 1% (v/v) acetic acid. Air dry the plates completely.

  • SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid and allow the plates to air dry.

  • Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein within intact cells.

Protocol:

  • Cell Treatment: Treat cultured cells with the antifolate compound or a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein (DHFR).

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Binding Affinity Determination: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation: Prepare a solution of purified recombinant DHFR protein in the sample cell and a solution of the antifolate compound in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small, sequential injections of the antifolate solution into the protein solution while monitoring the heat evolved or absorbed.

  • Data Acquisition: Record the heat change after each injection until the protein becomes saturated with the ligand.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[7]

Visualizations

Folate Metabolism and Antifolate Inhibition Pathway

cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR mTHF 5,10-Methylene-THF THF->mTHF Serine -> Glycine Purine_synthesis Purine Synthesis THF->Purine_synthesis Serine Serine Glycine Glycine Serine->Glycine SHMT mTHF->DHF TS dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_synthesis DNA Synthesis dTMP->DNA_synthesis Antifolate_C1 This compound Antifolate_C1->DHF Inhibits DHFR Methotrexate Methotrexate Methotrexate->DHF Inhibits DHFR Pemetrexed Pemetrexed Pemetrexed->DHF

Caption: Folate metabolism pathway and points of inhibition by various antifolates.

Experimental Workflow for this compound Mechanism Verification

cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Biophysical Characterization A Cancer Cell Lines B Treat with this compound A->B C SRB Assay B->C D Determine IC50 C->D E Thermal Proteome Profiling (TPP) D->E F Identify DHFR as Primary Target E->F G Cellular Thermal Shift Assay (CETSA) H Confirm DHFR Engagement G->H I Purified DHFR Protein H->I J Isothermal Titration Calorimetry (ITC) I->J K Determine Binding Affinity (Kd) J->K

Caption: Workflow for the independent verification of this compound's mechanism of action.

References

Safety Operating Guide

Navigating the Disposal of "Antifolate C1": A Procedural Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. When faced with a substance identified as "Antifolate C1," it is crucial to recognize that this is not a standard chemical name, which necessitates a cautious and systematic approach to its disposal. Without a definitive identification and the corresponding Safety Data Sheet (SDS), specific disposal instructions cannot be provided. This guide offers a procedural framework for researchers, scientists, and drug development professionals to safely manage the disposal of such a substance.

Immediate Safety and Identification Protocol

The first and most critical step is to treat the substance as an unknown and potentially hazardous material. Federal, state, and local regulations prohibit the transport, storage, or disposal of unidentified chemical wastes.[1]

Step 1: Attempt to Identify the Substance

Every effort should be made by laboratory personnel to identify the unknown chemical.[2] Consult with colleagues, principal investigators, or lab supervisors who may have knowledge of the substance.[1][3] Review laboratory notebooks, chemical inventories, and purchase records to trace the origin and identity of "this compound."[4] The type of research being conducted can also provide clues to narrow down the possibilities.[2][3]

Step 2: Locate the Safety Data Sheet (SDS)

If the chemical can be identified, the corresponding SDS must be located. The SDS provides comprehensive information about the substance's properties, hazards, and, most importantly, specific handling, storage, and disposal instructions.

Step 3: Consult Your Institution's Environmental Health and Safety (EHS) Office

Whether the substance is identified or remains unknown, it is imperative to contact your institution's Environmental Health and Safety (EHS) office.[2][4][5] The EHS office is the definitive resource for guidance on hazardous waste disposal and will provide institution-specific procedures that comply with all regulations. For unidentified substances, the EHS office will advise on the necessary steps for characterization and subsequent disposal, which may involve analytical testing.[1][4][6]

Common Antifolates in Research

While "this compound" is not a standard name, it may be an internal laboratory identifier for a known antifolate. Antifolates are a class of drugs that interfere with the metabolism of folic acid and are commonly used in cancer research and treatment.[7][8][9][10] The table below lists some common antifolates. This information is for identification assistance only and should not be used to assume the identity of "this compound" without confirmation.

Common Antifolate Agents Primary Mechanism of Action
MethotrexateInhibits dihydrofolate reductase (DHFR)[9][11][12]
PemetrexedPrimarily inhibits thymidylate synthase (TS)[7][11]
PralatrexateInhibits dihydrofolate reductase (DHFR)[7][9]
RaltitrexedA selective and direct inhibitor of thymidylate synthase (TS)[9]
AminopterinAn early antifolate that inhibits dihydrofolate reductase (DHFR)[8]

Logical Workflow for Disposal of an Unidentified Chemical

The following diagram illustrates the decision-making process for the proper disposal of a substance like "this compound."

DisposalWorkflow cluster_0 cluster_1 EHS Consultation start Start: Substance 'this compound' requires disposal identify Attempt to identify the chemical via lab records, personnel, and inventory. start->identify sds Can the Safety Data Sheet (SDS) be located? identify->sds follow_sds Follow specific disposal instructions outlined in the SDS. sds->follow_sds  Yes   contact_ehs Contact Environmental Health & Safety (EHS) Office for institutional procedures. sds->contact_ehs  No   end End: Substance is properly disposed of. follow_sds->contact_ehs unknown_protocol Follow EHS protocol for unknown chemicals. This may include analytical testing. contact_ehs->unknown_protocol If chemical is unknown unknown_protocol->end

Disposal decision workflow for an unidentified chemical.

General Guidelines for Handling Potentially Hazardous Chemical Waste

While awaiting specific instructions from your EHS office, adhere to the following best practices:

  • Proper Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes as much information as is known.[2][5] If the chemical is completely unknown, label it as such.[3][4]

  • Safe Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.[13] The container must be in good condition and kept closed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling potentially hazardous materials.

  • Do Not Mix: Never mix unknown chemicals with other waste streams.[5]

  • Avoid Drain Disposal: Do not pour unknown chemicals down the sink.[5]

By following this procedural guidance, researchers can ensure that "this compound" and other unidentified laboratory chemicals are managed and disposed of in a manner that is safe, compliant, and environmentally responsible.

References

Safeguarding Researchers: Comprehensive Personal Protective Equipment and Handling Protocols for Antifolate C1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guidance provides essential safety and logistical information for all laboratory personnel handling Antifolate C1. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. This compound, a research-grade inhibitor of de novo purine biosynthesis, must be handled with the same precautions as a cytotoxic agent due to the lack of specific toxicology data.[1] Antifolates as a class include potent chemotherapeutic agents, and occupational exposure to cytotoxic compounds has been linked to carcinogenic, mutagenic, and teratogenic health risks.[2][3][4][5]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for all procedures involving this compound. All personnel must be trained in the proper donning and doffing of this equipment to prevent contamination.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves, powder-free. Double-gloving is required.Protects against skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.[2][6][7]
Gown Disposable, solid-front, back-closure gown made of a low-permeability fabric.Prevents contamination of personal clothing and skin.[6][7]
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes or aerosols.[2][6][7]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling the powdered form of the compound or when there is a risk of aerosolization.[6]

Operational Plan for Handling this compound

All handling of this compound must occur within a designated controlled area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.

Step 1: Preparation and Gowning

  • Before entering the designated handling area, remove all personal items.

  • Don the required PPE in the following order: inner gloves, gown, N95 respirator (if required), eye protection, and outer gloves. The outer gloves should be worn over the cuff of the gown.[6]

Step 2: Compound Handling

  • Handle the solid form of this compound with care to avoid generating dust.

  • When preparing solutions, work in a well-ventilated area and avoid splashing.

  • All equipment used for handling, such as spatulas and glassware, should be dedicated to this compound use or thoroughly decontaminated after each use.

Step 3: Post-Handling and Decontamination

  • After handling is complete, wipe down all surfaces in the work area with an appropriate deactivating agent, followed by a cleaning agent.

  • Doff PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, gowns, etc.), and any materials that have come into contact with this compound, must be disposed of in a designated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

All waste must be disposed of in accordance with institutional and local regulations for cytotoxic chemical waste.

Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Enter Designated Handling Area don_ppe Don Required PPE prep_area->don_ppe handle_compound Handle this compound in Ventilated Enclosure don_ppe->handle_compound prepare_solutions Prepare Solutions handle_compound->prepare_solutions decontaminate Decontaminate Work Surfaces prepare_solutions->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe exit_area exit_area doff_ppe->exit_area Exit Handling Area

References

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